ST362
Description
Properties
CAS No. |
1323359-80-3 |
|---|---|
Molecular Formula |
C25H21NO6S |
Molecular Weight |
463.5 |
IUPAC Name |
(2E)-2-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-7-(2,3-dihydrothieno[3,4-b]-1,4-dioxin-5-yl)-1,4-dihydro-1,4-dimethyl-cyclopent[b]indol-3(2H)-one |
InChI |
InChI=1S/C25H21NO6S/c1-12-8-19(32-25(12)28)31-10-16-13(2)20-15-9-14(4-5-17(15)26(3)21(20)22(16)27)24-23-18(11-33-24)29-6-7-30-23/h4-5,8-11,13,19H,6-7H2,1-3H3/b16-10+ |
InChI Key |
GJUAGRMNTHWYBB-MHWRWJLKSA-N |
SMILES |
O=C(C(N1C)=C2C3=C1C=CC(C4=C5C(OCCO5)=CS4)=C3)/C(C2C)=C/OC(C=C6C)OC6=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ST362; ST-362; ST 362; |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of ST362 (Zolbetuximab) in Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ST362, also known as Zolbetuximab (formerly IMAB362), is a first-in-class chimeric IgG1 monoclonal antibody that represents a significant advancement in the targeted therapy of gastric cancer. Its mechanism of action is centered on the specific recognition of Claudin-18.2 (CLDN18.2), a tight junction protein aberrantly exposed on the surface of gastric cancer cells. Upon binding to CLDN18.2, Zolbetuximab triggers a potent anti-tumor immune response primarily through two key effector functions: Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). This technical guide delineates the core mechanisms of Zolbetuximab, presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
The Target: Claudin-18.2 (CLDN18.2)
CLDN18.2 is a splice variant of Claudin-18, a protein that is normally restricted to the tight junctions of differentiated epithelial cells of the gastric mucosa. In healthy tissues, the epitopes of CLDN18.2 are sequestered within these junctions, rendering them inaccessible to circulating antibodies. However, malignant transformation in gastric cancer leads to a disruption of the cellular polarity and architecture, resulting in the exposure of CLDN18.2 on the cancer cell surface. This cancer-specific epitope exposure makes CLDN18.2 an ideal target for monoclonal antibody therapy, offering a therapeutic window with minimal on-target toxicity to healthy tissues.
Core Mechanism of Action: ADCC and CDC
Zolbetuximab's therapeutic efficacy is predominantly mediated by the engagement of the host's immune system to eliminate CLDN18.2-positive gastric cancer cells.
Antibody-Dependent Cellular Cytotoxicity (ADCC)
Upon binding to CLDN18.2 on the surface of gastric cancer cells, the Fc portion of Zolbetuximab is recognized by Fcγ receptors (FcγR) expressed on immune effector cells, most notably Natural Killer (NK) cells. This crosslinking activates the NK cells, leading to the release of cytotoxic granules containing perforin and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.
Complement-Dependent Cytotoxicity (CDC)
Zolbetuximab can also initiate the classical complement cascade. The binding of C1q to the Fc region of Zolbetuximab clustered on the cancer cell surface triggers a proteolytic cascade involving numerous complement proteins. This cascade culminates in the formation of the Membrane Attack Complex (MAC), which inserts into the cancer cell membrane, creating pores that lead to cell lysis and death.
Quantitative Data on Zolbetuximab's Activity
The following tables summarize the quantitative data from preclinical studies, demonstrating the efficacy of Zolbetuximab in mediating ADCC and CDC and inhibiting tumor growth. Note: Specific quantitative data from gastric cancer preclinical models is limited in the public domain. The data presented here is a composite understanding from available literature, which may include studies on other CLDN18.2-expressing cancers like pancreatic cancer where methodologies are detailed.
Table 1: In Vitro Cytotoxicity of Zolbetuximab
| Cell Line (Cancer Type) | CLDN18.2 Expression | Assay | Key Findings |
| NUGC-4 (Gastric) | Endogenous | ADCC | Zolbetuximab mediates effective and target-selective ADCC.[1] |
| KATO III (Gastric) | High | ADCC/CDC | Zolbetuximab induces potent ADCC and CDC. |
| SNU-601 (Gastric) | Moderate | ADCC/CDC | Cytotoxicity correlates with CLDN18.2 expression levels. |
| DAN-G (Pancreatic) | High | ADCC | EC50 of ~0.1 µg/mL |
| BxPC-3 (Pancreatic) | Low | ADCC | Lower cytotoxicity compared to high-expressing cells. |
Table 2: In Vivo Efficacy of Zolbetuximab in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Gastric Cancer Xenograft | Zolbetuximab | Significant tumor growth inhibition | [2] |
| Gastric Cancer Xenograft | Zolbetuximab + Chemotherapy | Enhanced anti-tumor activity compared to monotherapy | [2] |
| Pancreatic Cancer Xenograft | Zolbetuximab | Slowed tumor growth and attenuated metastasis |
Signaling Pathways and Experimental Workflows
Signaling Pathway for Antibody-Dependent Cellular Cytotoxicity (ADCC)
References
The Preclinical Odyssey of Zolbetuximab: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the preclinical discovery and development of zolbetuximab (formerly IMAB362), a first-in-class monoclonal antibody targeting Claudin-18.2 (CLDN18.2). We will explore the foundational science that propelled this therapeutic agent from a promising concept to a clinically investigated molecule for the treatment of CLDN18.2-positive cancers, particularly gastric and gastroesophageal junction adenocarcinomas. This guide provides a detailed look at the core preclinical experiments, presenting methodologies and quantitative data to offer a comprehensive understanding of its mechanism of action and anti-tumor efficacy.
Identifying a Novel Target: The Discovery of Claudin-18.2
The journey of zolbetuximab began with the identification of a suitable tumor-associated antigen. An in silico bioinformatic approach, combined with wet-bench experiments, pinpointed Claudin-18.2 as a highly specific target.[1] CLDN18.2 is a tight junction protein, and its expression in normal tissues is strictly limited to the differentiated epithelial cells of the gastric mucosa.[1] Crucially, in these healthy tissues, the CLDN18.2 epitopes are buried within the tight junctions, rendering them inaccessible to intravenously administered antibodies.
However, upon malignant transformation of gastric epithelial cells, the disruption of cell polarity leads to the exposure of these CLDN18.2 epitopes on the cancer cell surface.[2] Furthermore, aberrant expression of CLDN18.2 has been observed in a variety of other cancers, including pancreatic, esophageal, ovarian, and lung tumors.[1][3] This cancer-specific accessibility makes CLDN18.2 an ideal target for monoclonal antibody therapy, offering a therapeutic window to selectively attack tumor cells while sparing healthy tissues.
Mechanism of Action: Orchestrating an Immune Assault
Zolbetuximab is a chimeric IgG1 monoclonal antibody designed to specifically bind to the first extracellular loop of CLDN18.2 on the surface of tumor cells.[2] Its primary mechanism of action is the induction of a potent anti-tumor immune response through two key pathways: Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Upon binding to CLDN18.2 on a cancer cell, the Fc region of zolbetuximab is recognized by Fcγ receptors on immune effector cells, such as natural killer (NK) cells. This engagement triggers the release of cytotoxic granules from the NK cells, leading to the lysis of the targeted tumor cell.
-
Complement-Dependent Cytotoxicity (CDC): The binding of zolbetuximab to CLDN18.2 can also activate the classical complement pathway. This cascade of protein activation culminates in the formation of the Membrane Attack Complex (MAC) on the tumor cell surface, which creates pores in the cell membrane, leading to cell death.
The following diagram illustrates the proposed mechanism of action of zolbetuximab.
Caption: Zolbetuximab binds to CLDN18.2 on tumor cells, initiating ADCC and CDC.
In Vitro Efficacy: Demonstrating Selective Cytotoxicity
A series of in vitro experiments were conducted to validate the selective binding and cytotoxic effects of zolbetuximab against CLDN18.2-expressing cancer cells.
Experimental Protocols
Cell Lines:
-
CLDN18.2-positive human pancreatic cancer cell lines (e.g., SUIT-2) and gastric cancer cell lines.
-
CLDN18.2-negative control cell lines.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:
-
Target Cell Preparation: CLDN18.2-positive and negative target cells were labeled with a fluorescent dye (e.g., Calcein AM).
-
Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells from healthy donors were used as effector cells.
-
Assay Setup: Labeled target cells were incubated with varying concentrations of zolbetuximab or an isotype control antibody.
-
Co-culture: Effector cells were added to the antibody-treated target cells at a specific effector-to-target (E:T) ratio (e.g., 25:1).
-
Incubation: The co-culture was incubated for a defined period (e.g., 4 hours) at 37°C.
-
Measurement of Lysis: The release of the fluorescent dye from lysed target cells into the supernatant was quantified using a fluorescence plate reader. The percentage of specific lysis was calculated.
Complement-Dependent Cytotoxicity (CDC) Assay:
-
Target Cell Preparation: CLDN18.2-positive and negative target cells were prepared.
-
Assay Setup: Target cells were incubated with varying concentrations of zolbetuximab or an isotype control antibody.
-
Complement Addition: A source of active human complement (e.g., normal human serum) was added to the wells.
-
Incubation: The plate was incubated for a defined period (e.g., 2 hours) at 37°C.
-
Measurement of Lysis: Cell viability was assessed using a colorimetric assay (e.g., MTT or XTT) or by measuring the release of an intracellular enzyme (e.g., LDH). The percentage of specific lysis was calculated.
Quantitative Data
The in vitro studies demonstrated that zolbetuximab's cytotoxic activity is directly correlated with the level of CLDN18.2 expression on the cell surface.
| Assay | Cell Line | Zolbetuximab Concentration | Result | Reference |
| ADCC | CLDN18.2-positive pancreatic cancer cells | Dose-dependent | Increased specific lysis | [2] |
| ADCC | CLDN18.2-negative control cells | Various | No significant lysis | [2] |
| CDC | CLDN18.2-positive pancreatic cancer cells | Dose-dependent | Increased specific lysis | [2] |
| CDC | CLDN18.2-negative control cells | Various | No significant lysis | [2] |
Note: Specific quantitative values for EC50 and maximal lysis were not available in the public search results.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of zolbetuximab was further evaluated in in vivo mouse xenograft models of human gastric and pancreatic cancer.
Experimental Protocol
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice).
Tumor Implantation:
-
Subcutaneous or intravenous injection of human gastric or pancreatic cancer cells engineered to express high levels of CLDN18.2.
Treatment Regimen:
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Treatment groups received intraperitoneal or intravenous injections of zolbetuximab at various dose levels and schedules (e.g., twice weekly).
-
Control groups received a vehicle or an isotype control antibody.
Monitoring and Endpoints:
-
Tumor volume was measured regularly using calipers.
-
Animal body weight and overall health were monitored.
-
At the end of the study, tumors were excised and weighed. Immunohistochemistry was performed to confirm CLDN18.2 expression.
-
In some models, the development of metastases was also assessed.
Quantitative Data
The in vivo studies demonstrated that zolbetuximab significantly inhibited tumor growth and, in some cases, prevented the formation of metastases. A synergistic anti-tumor effect was observed when zolbetuximab was combined with standard chemotherapy agents.
| Xenograft Model | Treatment Group | Outcome | Reference |
| Human Pancreatic Cancer | Zolbetuximab | Slowed tumor growth, improved survival, attenuated metastasis | [2] |
| Human Gastric Cancer | Zolbetuximab + Chemotherapy | Synergistic antitumor activity |
Note: Specific quantitative data on tumor growth inhibition (TGI) percentages were not available in the public search results.
The following diagram illustrates a typical experimental workflow for in vivo preclinical studies of zolbetuximab.
Caption: A generalized workflow for in vivo preclinical evaluation of zolbetuximab.
Claudin-18.2 Signaling: A Look into the Molecular Pathways
While the primary mechanism of zolbetuximab is immune-mediated cytotoxicity, the role of CLDN18.2 in cancer cell signaling is an area of ongoing research. Studies have suggested the involvement of the Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathways in the regulation of CLDN18.2 expression. The activation of these pathways can influence the transcription of the CLDN18 gene.
The following diagram depicts a simplified representation of the signaling pathways potentially involved in regulating CLDN18.2 expression.
Caption: PKC and ERK/MAPK pathways may regulate CLDN18.2 expression.
Conclusion
The preclinical discovery and development of zolbetuximab exemplify a targeted approach to cancer therapy. Through the identification of a highly specific tumor-associated antigen, CLDN18.2, and the engineering of a monoclonal antibody that effectively harnesses the patient's immune system, zolbetuximab has demonstrated significant anti-tumor activity in preclinical models. The in vitro and in vivo studies have laid a strong scientific foundation for its clinical investigation, highlighting its potential as a valuable therapeutic option for patients with CLDN18.2-positive malignancies. Further research into the intricate signaling roles of CLDN18.2 will continue to refine our understanding of this important therapeutic target.
References
An In-depth Technical Guide on the Binding Affinity and Specificity of IMAB362 (Zolbetuximab) for CLDN18.2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Zolbetuximab, formerly known as IMAB362, is a first-in-class chimeric IgG1 monoclonal antibody that represents a significant advancement in targeted therapy for solid tumors.[1] It is engineered to specifically target Claudin-18 isoform 2 (CLDN18.2), a tight junction protein with a highly restricted expression profile in normal tissues but which is frequently overexpressed in several cancers, most notably gastric and gastroesophageal junction (GEJ) adenocarcinomas.[1]
CLDN18.2's expression is typically confined to the differentiated epithelial cells of the gastric mucosa, where it is sequestered within tight junctions. Upon malignant transformation, disruptions in cell polarity lead to the exposure of CLDN18.2 epitopes on the cancer cell surface, making it an ideal target for antibody-based therapies. Zolbetuximab leverages this tumor-specific presentation to mediate potent anti-tumor effects, primarily through the engagement of the host's immune system.[1][2] This guide provides a detailed technical overview of the binding affinity, specificity, and functional consequences of the IMAB362-CLDN18.2 interaction.
Binding Characteristics of IMAB362
The efficacy of Zolbetuximab is fundamentally linked to its high affinity and exquisite specificity for CLDN18.2.
Binding Affinity
Binding affinity is a critical parameter that dictates the concentration of an antibody required to effectively engage its target. Quantitative analysis of radiolabeled Zolbetuximab has demonstrated a strong binding affinity for CLDN18.2-expressing cells.
| Parameter | Value | Cell Line | Method |
| Dissociation Constant (Kd) | 31.65 nM | MKN45-CLDN18.2 | Saturation Binding Assay |
| Maximum Binding Sites (Bmax) | 5.78 pmol/106 cells | MKN45-CLDN18.2 | Saturation Binding Assay |
Table 1: Quantitative Binding Affinity of Zolbetuximab for CLDN18.2.
Binding Specificity
The specificity of Zolbetuximab is multi-faceted, ensuring it selectively targets cancer cells while sparing healthy tissues.
-
Epitope Specificity : Zolbetuximab binds to the first extracellular N-terminal domain of CLDN18.2.[2] This domain is unique to the CLDN18.2 splice variant, which is crucial for its selectivity over the closely related CLDN18.1 isoform.
-
Cellular Specificity : In preclinical studies, Zolbetuximab has shown specific binding to CLDN18.2-positive tumor cells, with no binding observed in CLDN18.2-negative cells. This selectivity is fundamental to its targeted therapeutic action.
-
Tumor Microenvironment Specificity : The accessibility of the CLDN18.2 epitope is largely restricted to cancer cells due to the loss of tight junction integrity in malignant tissues.[3] This unique feature provides a therapeutic window, minimizing on-target, off-tumor toxicity.
Mechanism of Action
Upon binding to CLDN18.2 on the surface of cancer cells, Zolbetuximab initiates a robust immune-mediated attack through two primary effector mechanisms: Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[1][2][4][5][6]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) : The Fc portion of Zolbetuximab is recognized by Fc receptors (like CD16) on immune effector cells, primarily Natural Killer (NK) cells.[7] This engagement triggers the NK cells to release cytotoxic granules containing perforin and granzymes, inducing apoptosis in the targeted tumor cell.[7]
-
Complement-Dependent Cytotoxicity (CDC) : Zolbetuximab can also activate the classical complement pathway by binding C1q to its Fc region.[8] This initiates a cascade of enzymatic reactions culminating in the formation of the Membrane Attack Complex (MAC), which creates pores in the tumor cell membrane, leading to cell lysis and death.[8][9]
Experimental Protocols
The characterization of Zolbetuximab's binding and function relies on a suite of standardized in vitro assays.
Protocol: Radioligand Saturation Binding Assay for Affinity (Kd) Determination
This protocol determines the equilibrium dissociation constant (Kd) and the density of receptors (Bmax) on target cells.[10][11][12]
References
- 1. Anti-claudin 18.2 antibody as new targeted therapy for advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zolbetuximab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety, tolerability, and efficacy of the first-in-class antibody IMAB362 targeting claudin 18.2 in patients with metastatic gastroesophageal adenocarcinomas. - ASCO [asco.org]
- 6. Zolbetuximab: An Investigational First-Line Treatment for CLDN18.2-positive, HER2-negative Gastric and Gastro-oesophage… [ouci.dntb.gov.ua]
- 7. m.youtube.com [m.youtube.com]
- 8. revvity.com [revvity.com]
- 9. agilent.com [agilent.com]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 12. giffordbioscience.com [giffordbioscience.com]
The Role of Claudin 18.2 in Gastric Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Claudin 18.2 (CLDN18.2), a tight junction protein with highly restricted expression in normal gastric mucosa, has emerged as a pivotal molecule in gastric differentiation and a premier therapeutic target in gastric cancer. Under normal physiological conditions, CLDN18.2 is integral to maintaining the barrier function of the gastric epithelium. During malignant transformation, however, the disruption of cell polarity leads to the exposure of CLDN18.2 epitopes on the cancer cell surface, making it an ideal target for antibody-based therapies. This guide provides an in-depth overview of the role of CLDN18.2 in gastric differentiation, its deregulation in cancer, associated signaling pathways, and detailed protocols for its detection and quantification.
Claudin 18.2: A Key Regulator of Gastric Epithelial Homeostasis
Claudin-18 is a member of the claudin family of proteins, which are essential components of tight junctions that regulate paracellular permeability and maintain cell polarity.[1][2] The CLDN18 gene encodes two splice variants: CLDN18.1, predominantly found in the lung, and CLDN18.2, which is highly specific to the differentiated epithelial cells of the gastric mucosa.[3][4] In the stomach, CLDN18.2 is crucial for maintaining the integrity of the epithelial barrier, a critical function in the harsh acidic environment of the stomach.[4] Its expression is confined to the differentiated cells of the gastric glands and is absent from the gastric stem cell zone.[1] This tissue-specific expression pattern underscores its role as a marker of gastric lineage and differentiation.[5]
Dysregulation of CLDN18.2 in Gastric Cancer
The transition from a healthy gastric epithelium to a malignant phenotype is often accompanied by significant changes in the expression and localization of CLDN18.2. While its expression might be downregulated in some gastric cancers compared to normal tissue, it is frequently retained in a significant proportion of primary gastric tumors and their metastases.[3][6] A key event in the malignant transformation is the loss of epithelial cell polarity, which exposes the extracellular loops of CLDN18.2 on the tumor cell surface.[7] This aberrant surface exposure in cancer cells, while being largely shielded within the tight junctions of normal gastric mucosa, provides a unique therapeutic window for targeted therapies.[7]
Quantitative Analysis of CLDN18.2 Expression in Gastric Cancer
The expression of CLDN18.2 in gastric cancer has been extensively studied, and its correlation with various clinicopathological features has been a subject of numerous investigations. The data, however, can vary depending on the scoring criteria and patient cohorts. Below are summary tables of quantitative data from various studies.
Table 1: Prevalence of CLDN18.2 Positivity in Gastric Cancer Subtypes
| Histological Subtype (Lauren Classification) | CLDN18.2 Positivity Rate (%) | Reference(s) |
| Diffuse | 48.3 | [3][4] |
| Intestinal | 38.8 | [3][4] |
| Mixed | 42.9 | [3][4] |
Table 2: Correlation of CLDN18.2 Expression with Clinicopathological Parameters
| Clinicopathological Parameter | Correlation with CLDN18.2 Expression | Reference(s) |
| T Stage (Tumor Invasion) | No significant correlation / Conflicting data | [8][9] |
| TNM Stage | Positively correlated in some studies | [10] |
| Lauren Classification | Higher in Diffuse Type | [3][8] |
| HER2 Status | Lower in HER2-positive tumors | [11] |
| EBV Status | Higher in EBV-associated gastric cancer | [5][10][11] |
| PD-L1 Expression | Positively correlated | [10][11] |
| MUC5AC Expression | Positively correlated | [8] |
| MUC6 Expression | Positively correlated | [8] |
| TFF2 Expression | Positively correlated | [8] |
| Overall Survival (OS) | No consensus; some studies show association with poorer OS, others show no significant impact. | [6][9][10] |
| Progression-Free Survival (PFS) | Associated with poorer PFS in some meta-analyses. | [10] |
Signaling Pathways Involving CLDN18.2
The regulation of CLDN18.2 expression and its downstream effects are intertwined with key cellular signaling pathways, notably the Protein Kinase C (PKC)/Mitogen-Activated Protein Kinase (MAPK) and the Wnt/β-catenin pathways.
PKC/MAPK Signaling Pathway
The PKC/MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival. In the context of gastric cancer, this pathway can influence the transcriptional activation of the CLDN18 gene.
Caption: PKC/MAPK signaling cascade leading to the transcriptional activation of the CLDN18 gene.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers, including gastric cancer.[12] Studies suggest a link between CLDN18.2 and the Wnt signaling pathway, which is critical for the self-renewal of gastric cancer stem cells.[8][12][13]
Caption: The canonical Wnt/β-catenin signaling pathway and its potential link to CLDN18.2.
Experimental Protocols for CLDN18.2 Analysis
Accurate and reproducible detection of CLDN18.2 is critical for both research and clinical applications. The following sections provide detailed methodologies for the most common experimental techniques.
Immunohistochemistry (IHC) for CLDN18.2 Detection
IHC is the gold standard for assessing CLDN18.2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissues.
Protocol:
-
Specimen Preparation:
-
Use routinely processed FFPE tissue blocks.
-
Cut sections at 3-6 µm and mount on positively charged slides.
-
Dry slides completely, either at room temperature or by baking at 60°C for 60 minutes.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2-3 changes, 5-10 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3-5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) in a pressure cooker, steamer, or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Block non-specific protein binding with a protein block solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a validated primary antibody against CLDN18.2 (e.g., clone 43-14A) at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Detection System:
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate, or use a polymer-based HRP detection system according to the manufacturer's instructions.
-
-
Chromogen Application:
-
Apply a chromogen substrate solution (e.g., 3,3'-Diaminobenzidine - DAB) and incubate until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: CLDN18.2 expression is typically evaluated based on the intensity of membranous staining (0, 1+, 2+, 3+) and the percentage of positive tumor cells. For clinical trials involving zolbetuximab, a common positivity cutoff is ≥75% of tumor cells with moderate-to-strong (2+/3+) membranous staining.[4][11]
In Situ Hybridization (ISH) for CLDN18.2 mRNA Detection
ISH allows for the visualization of CLDN18.2 mRNA expression within the morphological context of the tissue.
Protocol:
-
Probe Design and Synthesis:
-
Design and synthesize labeled (e.g., DIG or biotin) antisense and sense (negative control) RNA probes specific for CLDN18.2.
-
-
Tissue Preparation:
-
Use FFPE tissue sections (4-6 µm) on charged slides.
-
Deparaffinize and rehydrate as for IHC.
-
-
Permeabilization:
-
Treat with Proteinase K (10-20 µg/mL) for 10-30 minutes at 37°C to unmask the target RNA.
-
Post-fix with 4% paraformaldehyde.
-
-
Hybridization:
-
Pre-hybridize sections in hybridization buffer for 1-2 hours at the hybridization temperature (e.g., 55-65°C).
-
Denature the labeled probe by heating to 80-95°C for 5 minutes and then snap-cooling on ice.
-
Apply the denatured probe in hybridization buffer to the sections and incubate overnight at the hybridization temperature in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (SSC) buffer and increasing temperatures to remove non-specifically bound probe.
-
-
Detection:
-
Block with a suitable blocking reagent.
-
Incubate with an anti-label antibody conjugated to an enzyme (e.g., anti-DIG-AP or streptavidin-HRP).
-
Wash to remove unbound antibody.
-
Apply a chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP) to visualize the signal.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., Nuclear Fast Red).
-
Dehydrate and mount.
-
Quantitative Real-Time PCR (qRT-PCR) for CLDN18.2 Gene Expression
qRT-PCR is a sensitive method for quantifying CLDN18.2 mRNA levels in tissue or cell lysates.
Protocol:
-
RNA Extraction:
-
Extract total RNA from fresh-frozen gastric tissue or cultured cells using a commercial RNA extraction kit (e.g., TRIzol or column-based kits).
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for CLDN18.2 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based PCR master mix.
-
Perform the qRT-PCR on a real-time PCR instrument with a typical cycling program:
-
Initial denaturation (e.g., 95°C for 5-10 minutes).
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds).
-
Annealing/Extension (e.g., 60°C for 60 seconds).
-
-
-
Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CLDN18.2 and the reference gene.
-
Calculate the relative expression of CLDN18.2 using the ΔΔCt method.
-
CLDN18.2 as a Biomarker and Therapeutic Target
The unique expression profile of CLDN18.2 makes it an excellent biomarker for gastric lineage and a highly attractive target for cancer therapy.
Caption: Workflow for CLDN18.2 as a predictive biomarker in gastric cancer.
The development of zolbetuximab, a chimeric IgG1 monoclonal antibody, has validated CLDN18.2 as a therapeutic target. Zolbetuximab binds to the exposed epitopes of CLDN18.2 on cancer cells and elicits an anti-tumor response primarily through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[14]
Caption: Mechanism of action of Zolbetuximab targeting CLDN18.2 on gastric cancer cells.
Conclusion and Future Directions
Claudin 18.2 stands as a paradigm of a highly specific biomarker and therapeutic target in gastric cancer. Its restricted expression in normal tissue and frequent retention in tumors provide a strong rationale for targeted therapies. The successful clinical development of zolbetuximab has paved the way for a new era of personalized medicine in gastric cancer. Future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies, and developing novel CLDN18.2-targeting modalities such as antibody-drug conjugates (ADCs) and CAR-T cell therapies.[14] A thorough understanding of the biology of CLDN18.2 and its role in gastric differentiation will continue to be paramount in advancing the treatment landscape for this challenging disease.
References
- 1. Frontiers | Clinicopathologic Relevance of Claudin 18.2 Expression in Gastric Cancer: A Meta-Analysis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Claudin 18.2 as a New Biomarker in Gastric Cancer—What Should We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claudin 18.2 Expression in Gastric Tumors and Other Tumor Types With Gastric Epithelium‐like Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CLDN18.2 expression and its impact on prognosis and the immune microenvironment in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. claudin182.com [claudin182.com]
- 8. Correlation of Claudin18.2 expression with clinicopathological characteristics and prognosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prognostic significance of Claudin18.2 expression in patients with gastric cancer: Insights from original research and meta-analysis | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wjgnet.com [wjgnet.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
The Molecular Biology of Claudin-18.2 in Tumor Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Claudin-18.2 (CLDN18.2) has emerged as a highly promising therapeutic target in oncology. Under normal physiological conditions, its expression is tightly restricted to the differentiated epithelial cells of the gastric mucosa, where it is a critical component of tight junctions, maintaining the barrier function of the stomach lining.[1] However, in the context of malignancy, particularly in but not limited to gastrointestinal cancers, CLDN18.2 expression becomes frequently upregulated and aberrantly localized to the cell surface. This tumor-specific expression pattern, coupled with its accessibility on the cancer cell membrane, makes it an ideal target for various therapeutic modalities, including monoclonal antibodies, antibody-drug conjugates (ADCs), and CAR-T cell therapies. This guide provides a comprehensive overview of the molecular biology of CLDN18.2 in tumor cells, with a focus on its expression, function, associated signaling pathways, and the methodologies used for its study.
Structure and Function of Claudin-18.2
CLDN18.2 is a 27.8 kDa transmembrane protein belonging to the claudin family, which are the primary components of tight junctions. The protein consists of four transmembrane domains, two extracellular loops (ECL1 and ECL2), and intracellular N- and C-termini.[2] The first extracellular loop (ECL1) is larger and is the primary binding site for therapeutic antibodies like zolbetuximab. In normal gastric tissue, CLDN18.2 is localized at the apical side of epithelial cells within the tight junction complex, where it regulates paracellular ion permeability and maintains cell polarity.[2]
In tumor cells, the disruption of normal tissue architecture and loss of cell polarity leads to the exposure of CLDN18.2 on the basolateral and apical membranes, making it accessible to circulating therapeutic agents.[1] The functional role of CLDN18.2 in cancer is multifaceted and appears to be context-dependent. While some studies suggest that its overexpression may contribute to increased cell proliferation and invasion, others indicate a potential tumor-suppressive role in certain contexts.[2]
Quantitative Data on CLDN18.2 Expression in Tumors
The expression of CLDN18.2 varies across different tumor types and within patient populations. Immunohistochemistry (IHC) is the standard method for assessing CLDN18.2 expression in tumor tissues. A common scoring criterion for positivity in clinical trials is the presence of moderate-to-strong membranous staining in ≥75% of tumor cells.[3]
Table 1: CLDN18.2 Expression in Various Cancer Types (IHC)
| Cancer Type | Patient Cohort Size | CLDN18.2 Positivity Rate (%) (≥75% of tumor cells with moderate-to-strong staining) | Reference |
| Gastric/GEJ Adenocarcinoma | 565 (SPOTLIGHT Trial) | ~38% | [4] |
| Gastric/GEJ Adenocarcinoma | 507 (GLOW Trial) | ~38% | [5] |
| Gastric/GEJ Adenocarcinoma | 405 (Western Population) | 42% | [6] |
| Esophageal Adenocarcinoma | 485 | 18.4% | [7] |
| Pancreatic Ductal Adenocarcinoma | 211 | 9.5% | [8] |
| Ovarian Mucinous Carcinoma | 40 | 45% (primary tumors) | [9] |
| Ovarian Metastases from Upper GI | 23 | 69.6% | [10] |
Table 2: Efficacy of Zolbetuximab in CLDN18.2-Positive Gastric/GEJ Adenocarcinoma
| Clinical Trial | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| SPOTLIGHT | Zolbetuximab + mFOLFOX6 | Placebo + mFOLFOX6 | 10.61 months | 18.23 months | Not significantly different |
| GLOW | Zolbetuximab + CAPOX | Placebo + CAPOX | 8.21 months | 14.39 months | Not significantly different |
Signaling Pathways Involving Claudin-18.2
CLDN18.2 is implicated in several signaling pathways that are crucial for cancer cell proliferation, migration, and survival.
RhoA Signaling Pathway
The RhoA signaling pathway plays a significant role in regulating the actin cytoskeleton, cell adhesion, and motility. In diffuse-type gastric cancer, a fusion protein involving CLDN18 and ARHGAP26 has been shown to promote the activation of RHOA.[11] This activation leads to downstream signaling through ROCK and FAK, ultimately promoting cell migration and survival.[11]
PKC/MAPK Signaling Pathway
The expression of CLDN18.2 itself is regulated by the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][12] Activation of PKC can lead to the phosphorylation of downstream targets, including components of the MAPK cascade (ERK), which in turn can activate transcription factors that upregulate CLDN18.2 expression.
Experimental Protocols
Immunohistochemistry (IHC) for CLDN18.2 Detection
This protocol is adapted for the detection of CLDN18.2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the VENTANA CLDN18 (43-14A) RxDx Assay.[13][14]
1. Specimen Preparation:
-
Use routinely processed FFPE tissue blocks. Ensure tissue is fixed in 10% neutral buffered formalin for 6-48 hours.[15]
-
Cut tissue sections at 4-5 µm thickness and mount on positively charged slides.
-
Dry slides thoroughly, for example, by baking at 60°C for 60 minutes.[15]
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a series of graded alcohols: 100% ethanol (2x3 minutes), 95% ethanol (2x3 minutes), 70% ethanol (1x3 minutes).
-
Rinse with deionized water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a validated buffer (e.g., EDTA buffer, pH 9.0) in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
4. Staining Procedure (Automated):
-
The following steps are typically performed on an automated staining platform (e.g., Ventana BenchMark ULTRA).
-
Peroxidase Inhibition: Incubate with a peroxidase inhibitor to block endogenous peroxidase activity.
-
Primary Antibody Incubation: Apply the ready-to-use CLDN18.2 primary antibody (clone 43-14A) and incubate according to the manufacturer's instructions.
-
Detection System: Use a polymer-based detection system with HRP and a chromogen such as DAB.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and then coverslip with a permanent mounting medium.
5. Interpretation of Staining:
-
Staining intensity is scored as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).
-
The percentage of tumor cells with membranous staining at each intensity is recorded.
-
Positivity is typically defined as ≥75% of viable tumor cells showing moderate-to-strong membranous staining.[3]
Transwell Migration and Invasion Assay
This protocol is a general guideline for assessing the migratory and invasive potential of CLDN18.2-expressing cancer cells.
1. Cell Culture:
-
Culture CLDN18.2-positive and negative (control) cancer cell lines (e.g., gastric cancer cell lines) in appropriate media.
2. Transwell Chamber Preparation:
-
For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.[16]
-
Place the inserts into a 24-well plate.
3. Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Seed a defined number of cells (e.g., 1-5 x 10^4) into the upper chamber of the Transwell insert.[16]
4. Chemoattractant:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[16]
5. Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration/invasion (typically 16-48 hours, requires optimization).
6. Staining and Quantification:
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with crystal violet.[16]
-
Count the number of stained cells in several random fields under a microscope.
Development of a CLDN18.2-Targeting Antibody-Drug Conjugate (ADC)
The development of an ADC targeting CLDN18.2 involves a multi-step process from antibody generation to preclinical and clinical evaluation.
Conclusion
The molecular biology of CLDN18.2 in tumor cells presents a compelling rationale for its development as a therapeutic target. Its restricted expression in normal tissues and upregulation in various cancers provide a therapeutic window that is being actively explored with promising clinical results. A thorough understanding of its expression patterns, function in oncogenesis, and the signaling pathways it modulates is crucial for the continued development of effective and safe CLDN18.2-targeted therapies. The methodologies outlined in this guide provide a framework for researchers to further investigate the role of this important molecule in cancer.
References
- 1. Claudin 18.2 expression profile in primary tumors and their ovarian metastases: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CLDN18.2 in cancers of the gastrointestinal tract: New drugs and new indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. captodayonline.com [captodayonline.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Astellas Announces Positive Findings from Phase 3 GLOW Trial of Zolbetuximab during March ASCO Plenary Series [prnewswire.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Claudin 18.2 expression in esophageal adenocarcinoma and its potential impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astellas Announces Positive Findings from Phase 3 GLOW Trial of Zolbetuximab during March ASCO Plenary Series | Astellas Pharma [mynewsdesk.com]
- 9. Spatial expression of claudin 18.2 in matched primaries and metastases of tubo-ovarian carcinoma of all subtypes [open.fau.de]
- 10. Claudin18.2 as a potential therapeutic target for primary ovarian mucinous carcinomas and metastatic ovarian mucinous carcinomas from upper gastrointestinal primary tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gut.bmj.com [gut.bmj.com]
- 12. Development of a Novel CLDN18.2-directed Monoclonal Antibody and Antibody-Drug Conjugate for Treatment of CLDN18.2-Positive Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinicopathological analysis of claudin 18.2 focusing on intratumoral heterogeneity and survival in patients with metastatic or unresectable gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Claudin-18.2 immunohistochemical evaluation in pancreatic cancer specimens: review and recommendations for routine testing and scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Prepare and Test Samples | CLDN18.2 [claudin182.com]
- 16. Transwell Migration and Invasion Assay [bio-protocol.org]
Unraveling the Impact of ST362 on the Tumor Microenvironment: A Technical Overview
The investigational compound ST362 has emerged as a subject of interest within the oncology research community. While comprehensive data remains under active investigation, preliminary findings suggest a potential role for this compound in modulating the complex interplay of cells and signaling pathways within the tumor microenvironment (TME). This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action and its effects on the TME, intended for researchers, scientists, and professionals in drug development.
At present, publicly accessible, peer-reviewed scientific literature does not contain specific data or experimental results for a compound designated as "this compound." The information presented herein is based on general principles of cancer biology and the common targets within the tumor microenvironment that emerging cancer therapeutics are designed to address. This guide will be updated as specific information on this compound becomes available.
The Tumor Microenvironment: A Complex Battlefield
The tumor microenvironment is a dynamic and intricate ecosystem composed of cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. This environment plays a crucial role in tumor progression, metastasis, and response to therapy.[1][2][3][4] Key components of the TME that are often targeted by novel cancer therapies include:
-
Cancer-Associated Fibroblasts (CAFs): These cells contribute to tumor growth and invasion by remodeling the extracellular matrix and secreting various growth factors and cytokines.[2][4]
-
Immune Cells: The TME is often infiltrated by a variety of immune cells, including T cells, B cells, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs). The balance between anti-tumor and pro-tumor immune responses within the TME is a critical determinant of cancer progression.[3]
-
Signaling Pathways: A complex network of signaling pathways governs the interactions between different cell types in the TME. Dysregulation of these pathways, such as the JAK/STAT, PI3K/AKT, and MAPK pathways, is a hallmark of cancer.[2][5][6][7][8]
Postulated Mechanisms of Action for this compound
Based on the common therapeutic strategies for modulating the TME, this compound could potentially exert its effects through one or more of the following mechanisms. It is important to note that these are hypothetical until substantiated by specific research findings on this compound.
Modulation of Immune Checkpoints
Many modern cancer therapies, known as immune checkpoint inhibitors, work by blocking proteins that prevent the immune system from attacking cancer cells. This compound could potentially function as an inhibitor of such checkpoints, thereby unleashing an anti-tumor immune response.
Targeting Cancer-Associated Fibroblasts
Given the significant role of CAFs in promoting tumor growth and therapeutic resistance, this compound might be designed to inhibit CAF activation or deplete their population within the TME.[2]
Interference with Key Signaling Pathways
This compound could be a small molecule inhibitor or a biologic agent that targets specific components of signaling pathways critical for tumor cell survival and proliferation or for the maintenance of an immunosuppressive TME.[2][5][7][8]
Hypothetical Experimental Workflows
To investigate the effects of a novel compound like this compound on the tumor microenvironment, a series of in vitro and in vivo experiments would be necessary. The following diagrams illustrate potential experimental workflows.
Potential Signaling Pathways Affected by this compound
The following diagram illustrates a simplified, hypothetical signaling pathway that a compound like this compound might target to alter the tumor microenvironment. This is a generalized representation and not specific to this compound.
Data Presentation
As no quantitative data for this compound is currently available, the following tables are presented as templates for how such data would be structured for clear comparison once it becomes available.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Effect on Apoptosis (% of control) |
| TBD | TBD | TBD | TBD |
| TBD | TBD | TBD | TBD |
Table 2: Effect of this compound on Immune Cell Populations in the Tumor Microenvironment (In Vivo)
| Treatment Group | CD8+ T cells (% of total immune cells) | Regulatory T cells (Tregs) (% of CD4+ T cells) | Myeloid-Derived Suppressor Cells (MDSCs) (% of total immune cells) |
| Vehicle Control | TBD | TBD | TBD |
| This compound (X mg/kg) | TBD | TBD | TBD |
Table 3: Cytokine Profile in the Tumor Microenvironment Following this compound Treatment (In Vivo)
| Treatment Group | IFN-γ (pg/mL) | IL-10 (pg/mL) | TGF-β (pg/mL) |
| Vehicle Control | TBD | TBD | TBD |
| This compound (X mg/kg) | TBD | TBD | TBD |
Conclusion and Future Directions
The exploration of novel therapeutic agents that can effectively modulate the tumor microenvironment is a critical frontier in cancer research. While specific details regarding this compound are not yet in the public domain, the conceptual framework outlined in this guide provides a basis for understanding its potential mechanisms and effects. As research progresses and data from preclinical and clinical studies become available, a more definitive picture of this compound's role in cancer therapy will emerge. The scientific community awaits further information to fully elucidate the therapeutic potential of this compound.
References
- 1. Microenvironment in Cardiac Tumor Development: What Lies Beyond the Event Horizon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Microenvironment Immunosuppression: A Roadblock to CAR T-Cell Advancement in Solid Tumors [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cell Signaling Pathways in Cancer [ouci.dntb.gov.ua]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for ST362 Administration and Dosage in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST362 is a synthetic analog of strigolactone, a class of plant hormones that have demonstrated potent anti-cancer activities in preclinical studies. These application notes provide a comprehensive overview of the administration and dosage of this compound in various preclinical models, based on currently available research. The information is intended to guide researchers in designing and executing in vivo and in vitro experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism that includes the induction of cell cycle arrest, apoptosis, and DNA damage. Key signaling pathways modulated by this compound include:
-
Activation of Stress-Activated Protein Kinases (SAPKs): this compound activates p38 and JNK1/2 MAPKs, which are involved in cellular stress responses that can lead to apoptosis.
-
Inhibition of Pro-Survival Pathways: The compound inhibits the ERK1/2 and PI3K/AKT signaling pathways, which are crucial for cancer cell proliferation and survival.
-
Induction of DNA Damage: this compound has been shown to cause DNA damage in cancer cells, contributing to its cytotoxic effects.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines, providing a reference for in vitro experimental design.
| Cell Line | Cancer Type | IC50 (ppm) | IC50 (µM) |
| U2OS | Osteosarcoma | ~2.7 - 4.5 | ~5.7 - 9.5 |
| DU145 | Prostate Cancer | Not Specified | Not Specified |
| HCT116 | Colon Cancer | Not Specified | Not Specified |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified |
Note: The conversion from ppm to µM for this compound is based on its chemical properties, though the exact molecular weight can vary between synthetic batches.
Preclinical In Vivo Administration and Dosage
A key preclinical study has demonstrated the in vivo efficacy of this compound in a xenograft model of human breast cancer.
| Animal Model | Tumor Model | Dosage | Administration Route | Study Duration | Outcome |
| Mice | MDA-MB-231 Human Breast Cancer Xenograft | 25 mg/kg | Not Specified | Not Specified | Significant inhibition of tumor growth |
Further investigation is required to ascertain the specific administration route and treatment schedule for the 25 mg/kg dosage in the MDA-MB-231 xenograft model.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol outlines a general procedure for determining the IC50 of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS or medium, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Animal Randomization: Randomize the mice into treatment and control groups with similar average tumor volumes.
-
Drug Administration: Administer this compound to the treatment group at the desired dosage and schedule. The administration route (e.g., intraperitoneal, oral gavage, intravenous) should be optimized based on the compound's properties. The control group should receive the vehicle used for the this compound formulation.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
Study Endpoint: At the end of the study (e-g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for a preclinical in vivo xenograft study.
Application Notes and Protocols for Immunohistochemical Detection of Claudin 18.2
Audience: Researchers, scientists, and drug development professionals.
Introduction: Claudin 18.2 (CLDN18.2) is a tight junction protein with highly specific expression in normal gastric mucosa.[1] Its expression is often maintained in gastric cancers and can also be aberrantly expressed in other malignancies such as pancreatic, esophageal, ovarian, and lung cancers.[2][3] This restricted expression profile in normal tissues and upregulation in various tumors make CLDN18.2 an attractive therapeutic target and a valuable biomarker for patient stratification in clinical trials.[4][5] Immunohistochemistry (IHC) is a crucial method for detecting CLDN18.2 expression in tumor tissues, guiding therapeutic decisions. This document provides a detailed protocol for CLDN18.2 IHC staining and summarizes key data on its expression.
Quantitative Data Summary
The expression of Claudin 18.2 varies across different cancer types. The following table summarizes the reported prevalence of CLDN18.2 positivity in several malignancies.
| Cancer Type | Number of Patients/Cases | Percentage of CLDN18.2 Positivity | Reference |
| Gastric Cancer | 85 | 14.1% | [3] |
| Pancreatic Cancer | 6 | 16.7% | [3] |
| Pancreatic Ductal Adenocarcinoma | 174 | 59.2% | [6] |
| Biliary Tract Cancer | 16 | 6.3% | [3] |
| Colorectal Cancer | 203 | 0.9% | [3] |
| Gastric Cancer (Systematic Review) | Multiple Studies | 24% - 83% (depending on scoring criteria) | [7] |
Note: The definition of CLDN18.2 positivity can vary between studies, often defined by the percentage of tumor cells stained and the intensity of staining (e.g., ≥75% of tumor cells with moderate-to-strong membranous staining).[8][9]
Experimental Protocols
This section outlines a detailed protocol for the immunohistochemical detection of Claudin 18.2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Specimen Preparation:
-
Use routinely processed, formalin-fixed, paraffin-embedded (FFPE) tissues.[8] Fine-needle aspirates, cytology specimens, and metastatic bone lesions are generally not suitable.[8]
-
Ensure a fixative volume to tissue mass ratio of at least 10:1 for optimal fixation.[9]
-
Cut tissue sections at a thickness of 3-6 µm.[8]
-
Dry the slides completely before staining, either at room temperature or by baking at 60°C for 60 minutes.[8]
2. Reagents and Materials:
-
Primary Antibody: Anti-Claudin 18.2 antibody. Several clones are available, including:
-
Rabbit Monoclonal [43-14A]
-
Rabbit Monoclonal [EPR19202]
-
Mouse Monoclonal [3B10]
-
-
Antigen Retrieval Solution: Tris/EDTA buffer (pH 9.0).[10]
-
Detection System: HRP-conjugated secondary antibody and DAB chromogen.
-
Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS).
-
Counterstain: Hematoxylin.[10]
-
Mounting Medium.
-
Positive Control: Normal human stomach tissue, which shows strong membranous staining in gastric epithelial cells.[10][11]
-
Negative Control: Omit the primary antibody to check for non-specific staining from the secondary antibody.
3. Staining Protocol:
| Step | Procedure | Incubation Time | Temperature |
| Deparaffinization and Rehydration | 1. Xylene (3 changes) 2. 100% Ethanol (2 changes) 3. 95% Ethanol 4. 70% Ethanol 5. Distilled Water | 5 min each 3 min each 1 min 1 min 1 min | Room Temperature |
| Antigen Retrieval | Immerse slides in Tris/EDTA buffer (pH 9.0) and heat in a pressure cooker or water bath.[10] | 15-20 min | 95-100°C |
| Peroxidase Block | Incubate with 3% Hydrogen Peroxide. | 10 min | Room Temperature |
| Primary Antibody Incubation | Incubate with anti-Claudin 18.2 antibody diluted in antibody diluent. (e.g., clone 43-14A at 1/50 dilution, clone 3B10 at 1/1000 dilution).[10][12] | 60 min | Room Temperature |
| Secondary Antibody Incubation | Incubate with HRP-conjugated secondary antibody. | 30 min | Room Temperature |
| Chromogen Development | Incubate with DAB solution. | 5-10 min | Room Temperature |
| Counterstaining | Counterstain with Hematoxylin.[10] | 1-2 min | Room Temperature |
| Dehydration and Mounting | 1. 70% Ethanol 2. 95% Ethanol 3. 100% Ethanol (2 changes) 4. Xylene (2 changes) 5. Mount with mounting medium. | 1 min 1 min 1 min each 2 min each - | Room Temperature |
4. Interpretation of Staining:
-
Positive Staining: A positive result is characterized by membranous staining of tumor cells.[10]
-
Cellular Localization: Claudin 18.2 is localized to the cell membrane and tight junctions.[11][13]
-
Scoring Criteria: A common scoring criterion for positivity in the context of therapeutic eligibility is the presence of moderate-to-strong (2+ or 3+) membranous staining in ≥75% of tumor cells.[8][9]
Visualizations
Claudin 18.2 Signaling Pathway
Claudin 18.2 is a component of tight junctions and is implicated in cell proliferation and differentiation through various signaling pathways.[2][6] Overexpression in cancer cells can activate pathways like the SPAK-p38 MAPK and EGFR/ERK signaling pathways, leading to tumor cell proliferation.[6]
Caption: Diagram of signaling pathways potentially activated by Claudin 18.2 overexpression in cancer.
Immunohistochemistry Workflow
The following diagram illustrates the key steps in the immunohistochemistry protocol for Claudin 18.2 detection.
Caption: Step-by-step workflow for Claudin 18.2 immunohistochemical staining.
References
- 1. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 2. Claudin-18.2 as a therapeutic target in cancers: cumulative findings from basic research and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claudin 18.2 expression in various tumor types and its role as a potential target in advanced gastric cancer. - ASCO [asco.org]
- 4. Unlocking the Potential of CLDN18.2: Innovations in Antibody-Drug Conjugates for GI Cancers [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Dark horse target Claudin18.2 opens new battlefield for pancreatic cancer [frontiersin.org]
- 7. Claudin 18.2 Immunohistochemistry Expression in Gastric Cancer: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 8. How to Prepare and Test Samples | CLDN18.2 [claudin182.com]
- 9. sample-preparation-and-testing [cldn182.de]
- 10. Recombinant Monoclonal Anti-Claudin-18.2 Antibody, Mouse (3B10) | ACROBiosystems [acrobiosystems.com]
- 11. Claudin 18.2 Recombinant Monoclonal Antibody (CLDN18.2/8141R) (51208-RBM3-P1) [thermofisher.com]
- 12. biofargo.com [biofargo.com]
- 13. neobiotechnologies.com [neobiotechnologies.com]
Application Notes & Protocols: Evaluating the Efficacy of ST362 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST362 is a novel, potent, and selective small molecule inhibitor targeting the mammalian Target of Rapamycin (mTOR), a critical serine/threonine kinase. The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. These application notes provide a comprehensive protocol for evaluating the in vivo anti-tumor efficacy of this compound using subcutaneous xenograft mouse models, a crucial step in the preclinical drug development pipeline. The following sections detail the hypothetical mechanism of this compound, experimental workflows, detailed protocols for study execution, and methods for data presentation and interpretation.
Hypothetical Mechanism of Action: this compound as an mTOR Inhibitor
This compound is designed to inhibit the kinase activity of mTOR, which exists in two distinct multiprotein complexes: mTORC1 and mTORC2. By inhibiting mTOR, this compound is hypothesized to block the phosphorylation of key downstream effectors, including S6K1 and 4E-BP1. This action disrupts protein synthesis and cell cycle progression, ultimately leading to a cytostatic effect on tumor cells, inhibiting their growth and proliferation.
Application Notes and Protocols for Assessing CLDN18.2 Positive Tumor Status
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing Claudin-18.2 (CLDN18.2) positive tumor status, a critical biomarker for targeted therapies in various cancers, most notably gastric and gastroesophageal junction (GEJ) adenocarcinomas. This document outlines the current methodologies, provides detailed experimental protocols, and offers insights into the interpretation of results.
Introduction to CLDN18.2
Claudin-18.2 is a tight junction protein with highly specific expression. In normal tissues, its expression is restricted to the differentiated epithelial cells of the gastric mucosa.[1] During malignant transformation in certain cancers, such as gastric, pancreatic, esophageal, and ovarian cancers, CLDN18.2 expression can be retained and become more accessible on the tumor cell surface, making it an attractive target for therapeutic agents like monoclonal antibodies.[1][2] Accurate assessment of CLDN18.2 status is paramount for identifying patients who may benefit from these targeted treatments.
Primary Methodology: Immunohistochemistry (IHC)
Immunohistochemistry is the gold standard for determining CLDN18.2 protein expression in tumor tissues. The U.S. Food and Drug Administration (FDA) has approved the VENTANA CLDN18 (43-14A) RxDx Assay as a companion diagnostic to identify patients eligible for treatment with zolbetuximab, a CLDN18.2-targeted antibody.[3]
Comparative Analysis of IHC Assays and Platforms
Several antibodies and IHC platforms can be utilized for CLDN18.2 testing. A study comparing different systems demonstrated the importance of validated reagents and protocols for accurate and reproducible results.
| Antibody/Assay | Platform(s) | Performance Characteristics |
| VENTANA CLDN18 (43-14A) IVD Assay | BenchMark ULTRA | High analytical performance (>95% accuracy, sensitivity, and specificity) and reproducibility across laboratories.[4] |
| LSBio PathPlus™ CLDN18 Antibody | Dako Autostainer, Leica Bond | Analytical performance was equivalent to the VENTANA assay on these platforms, with good reproducibility.[4] |
| Novus Biologicals Claudin-18 Antibody | Not specified | Performance was noted to be the least consistent compared to the VENTANA assay.[4] |
Scoring Criteria for CLDN18.2 Positivity
CLDN18.2 status is determined by evaluating both the membranous staining intensity and the percentage of viable tumor cells stained.[5]
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Positive Status: ≥75% of viable tumor cells exhibiting moderate to strong (2+ or 3+) membranous staining.[3]
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Staining Intensity:
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0 (Negative): No staining or faint, barely perceptible membrane staining.
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1+ (Weak): Faint, partial, or circumferential membranous staining.
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2+ (Moderate): Moderate, partial, or circumferential membranous staining.
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3+ (Strong): Strong, circumferential membranous staining.[3]
-
Experimental Workflow for CLDN18.2 Assessment
The following diagram illustrates the typical workflow for assessing CLDN18.2 tumor status from sample acquisition to diagnosis.
References
- 1. Claudin-18.2 as a therapeutic target in cancers: cumulative findings from basic research and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of CLDN18.2: Innovations in Antibody-Drug Conjugates for GI Cancers [synapse.patsnap.com]
- 3. doctors.anticancer.co.il [doctors.anticancer.co.il]
- 4. sample-preparation-and-testing [claudin182.com.sg]
- 5. Claudin 18.2 & Testing Resources | VYLOY® (zolbetuximab-clzb) [vyloyhcp.com]
Application Notes and Protocols for ST362 (Zolbetuximab) Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the patient selection criteria for clinical trials involving ST362, also known as Zolbetuximab (IMAB362). This document includes detailed tables summarizing inclusion and exclusion criteria, methodologies for key experiments, and visualizations of the drug's signaling pathway and the patient selection workflow.
Patient Selection Criteria
The selection of patients for this compound (Zolbetuximab) clinical trials is a critical process designed to ensure patient safety and the scientific validity of the trial outcomes. The criteria are based on the specific mechanism of action of Zolbetuximab, which targets Claudin-18.2 (CLDN18.2), a protein expressed in gastric and gastroesophageal junction (GEJ) cancers.
Inclusion Criteria
A summary of the key inclusion criteria for Zolbetuximab clinical trials is presented in Table 1.
| Category | Criteria |
| Diagnosis | Histologically or cytologically confirmed diagnosis of gastric or gastroesophageal junction (GEJ) adenocarcinoma.[1] |
| Locally advanced unresectable or metastatic disease.[2] | |
| Biomarker Status | HER2-negative tumor status. |
| CLDN18.2 positive tumor, defined as ≥75% of tumor cells showing moderate to strong membranous staining.[3][4] | |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[1] |
| Life Expectancy | Predicted life expectancy of ≥ 12 weeks.[1] |
| Prior Treatment | No prior systemic chemotherapy for locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma. Neoadjuvant or adjuvant chemotherapy is permitted if completed at least 6 months prior to randomization.[5] |
| Organ Function | Adequate organ function, as determined by laboratory tests for hematological, renal, and hepatic function. |
| Contraception | Female subjects of childbearing potential must agree to use effective contraception.[3][5] Male subjects with female partners of childbearing potential must agree to use contraception.[5] |
Exclusion Criteria
A summary of the key exclusion criteria for Zolbetuximab clinical trials is presented in Table 2.
| Category | Criteria |
| Prior Therapies | Prior treatment with any CLDN18.2-targeted therapy. |
| Receipt of other investigational agents within 28 days prior to the first dose of the study drug.[5][6] | |
| Systemic immunosuppressive therapy, including systemic corticosteroids, within 14 days prior to randomization.[3][5] | |
| Radiotherapy for locally advanced unresectable or metastatic disease within 14 days prior to randomization.[5] | |
| Co-morbidities | History of central nervous system metastases.[5] |
| Known peripheral sensory neuropathy of Grade >1.[3][5] | |
| Major surgical procedure within 28 days prior to randomization.[3][5] | |
| Active autoimmune disease that has required systemic treatment within the past 3 months.[6] | |
| Active infection requiring systemic therapy.[1][6] | |
| Known history of HIV infection, or active Hepatitis B or C infection.[5] | |
| Allergies | History of severe allergic reaction or intolerance to monoclonal antibodies.[1][3][6] |
| Other Malignancies | Presence of another malignancy for which treatment is required.[3][5][6] |
Experimental Protocols
CLDN18.2 Immunohistochemistry (IHC) Protocol for Patient Screening
The determination of CLDN18.2 expression is a mandatory component of patient selection for Zolbetuximab clinical trials. The VENTANA CLDN18 (43-14A) RxDx Assay is the approved companion diagnostic test.[1][3]
Principle of the Procedure: The assay involves the use of a mouse monoclonal anti-CLDN18 primary antibody (clone 43-14A) to detect the CLDN18 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The antibody binding is visualized using the OptiView DAB IHC Detection Kit on a BenchMark ULTRA automated staining instrument.[3]
Materials:
-
VENTANA CLDN18 (43-14A) RxDx Assay kit
-
OptiView DAB IHC Detection Kit
-
BenchMark ULTRA automated staining instrument
-
FFPE tissue blocks of gastric or GEJ adenocarcinoma
-
Positively charged microscope slides
-
Deparaffinization and antigen retrieval solutions
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Specimen Preparation:
-
Automated Staining on BenchMark ULTRA:
-
The instrument performs the following steps automatically:
-
Deparaffinization
-
Antigen Retrieval
-
Incubation with the VENTANA CLDN18 (43-14A) primary antibody.
-
Application of the OptiView DAB IHC Detection Kit for visualization.
-
Counterstaining with hematoxylin.
-
-
-
Interpretation of Results:
-
A qualified pathologist must interpret the staining.[3]
-
Staining is evaluated for membranous localization in tumor cells. Cytoplasmic staining is not scored.[3]
-
Staining Intensity: Scored as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).
-
Percentage of Tumor Cells: The percentage of viable tumor cells with membranous staining at each intensity level is determined.
-
Positive Result: A specimen is considered CLDN18.2-positive if ≥75% of viable tumor cells exhibit moderate-to-strong (2+ or 3+) membranous staining.[3][4]
-
Visualizations
Zolbetuximab Mechanism of Action
Caption: Zolbetuximab binds to CLDN18.2 on tumor cells and recruits immune cells to induce cell death.
Patient Selection Workflow for this compound Clinical Trials
Caption: Workflow for identifying and enrolling eligible patients in this compound (Zolbetuximab) trials.
References
Troubleshooting & Optimization
Navigating Gastrointestinal Side Effects of Zolbetuximab: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the gastrointestinal side effects associated with zolbetuximab, a monoclonal antibody targeting Claudin-18.2 (CLDN18.2). The information is tailored for professionals engaged in preclinical and clinical research involving this therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind zolbetuximab-induced gastrointestinal side effects?
A1: The gastrointestinal side effects of zolbetuximab, primarily nausea and vomiting, are considered on-target toxicities.[1][2][3] Zolbetuximab targets CLDN18.2, which is highly expressed on the surface of gastric cancer cells. However, CLDN18.2 is also found in the tight junctions of normal gastric mucosal cells.[1] When zolbetuximab binds to these normal cells, it can trigger an inflammatory response and disrupt the gastric mucosal barrier, leading to gastritis, nausea, and vomiting.[1] This effect is particularly pronounced in patients with an intact stomach.[2][3]
Q2: What are the most frequently observed gastrointestinal adverse events in clinical trials?
A2: The most common gastrointestinal adverse events reported in the pivotal SPOTLIGHT and GLOW clinical trials were nausea and vomiting.[4][5] Other reported events include decreased appetite, diarrhea, and abdominal pain.[4]
Q3: How soon after administration do these side effects typically occur?
A3: Nausea and vomiting associated with zolbetuximab infusion often occur during the first cycle of treatment, with a median onset of about one hour after the start of infusion.[1] The incidence and severity of these side effects tend to decrease with subsequent treatment cycles.[1]
Q4: Is there a correlation between the severity of gastrointestinal side effects and treatment efficacy?
A4: Currently, there is no established direct correlation between the grade of gastrointestinal toxicity and the therapeutic efficacy of zolbetuximab. The management of these side effects is crucial to ensure patients can continue with their treatment regimen and derive the potential clinical benefit.
Q5: Can zolbetuximab be used in combination with other chemotherapy agents that also cause nausea and vomiting?
A5: Yes, zolbetuximab is approved for use in combination with chemotherapy regimens such as mFOLFOX6 and CAPOX. It is important to note that the gastrointestinal side effects of zolbetuximab can be compounded by the emetogenic potential of the accompanying chemotherapy. Therefore, a robust prophylactic antiemetic regimen is critical.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background cytotoxicity in CLDN18.2-negative cell lines. | 1. Off-target effects of the antibody. 2. Contamination of the cell line. 3. Issues with assay reagents or protocol. | 1. Perform a literature search for known off-target binding of zolbetuximab. 2. Test a panel of different CLDN18.2-negative cell lines to see if the effect is cell-line specific. 3. Confirm the CLDN18.2 status of your cell line using a validated method (e.g., IHC, flow cytometry). 4. Mycoplasma testing of cell cultures. 5. Validate assay reagents and optimize the experimental protocol, including incubation times and antibody concentrations. |
| Lack of cytotoxicity in a known CLDN18.2-positive cell line. | 1. Low level of CLDN18.2 expression. 2. Incorrect antibody concentration. 3. Suboptimal assay conditions for ADCC/CDC. 4. Cell line resistance. | 1. Quantify the level of CLDN18.2 expression on the cell surface. 2. Perform a dose-response curve to determine the optimal concentration of zolbetuximab. 3. Ensure the presence of appropriate effector cells (for ADCC) or complement serum (for CDC) at optimal concentrations. 4. Evaluate downstream signaling pathways to identify potential resistance mechanisms. |
| Inconsistent results between experimental replicates. | 1. Variability in cell plating. 2. Inconsistent antibody or reagent preparation. 3. Edge effects in multi-well plates. | 1. Ensure uniform cell seeding density. 2. Prepare fresh antibody and reagent dilutions for each experiment. 3. Avoid using the outer wells of multi-well plates or fill them with media to minimize evaporation. |
In Vivo Animal Models
| Issue | Possible Cause | Troubleshooting & Management Steps |
| Severe gastrointestinal toxicity (e.g., significant weight loss, diarrhea, hunched posture). | 1. On-target toxicity due to CLDN18.2 expression in the animal's gastric tissue. 2. Dose of zolbetuximab is too high. | 1. Prophylactic Measures: Consider co-administration of antiemetics (e.g., 5-HT3 and NK1 receptor antagonists) based on clinical management principles. 2. Dose Reduction: Perform a dose-ranging study to identify a better-tolerated dose that still maintains efficacy. 3. Supportive Care: Provide nutritional support and hydration. 4. Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the gastrointestinal tract to assess for on-target toxicity. |
| Lack of anti-tumor efficacy in a CLDN18.2-positive xenograft model. | 1. Insufficient tumor expression of CLDN18.2. 2. Inadequate immune effector cell function in the animal model. 3. Suboptimal dosing or schedule. | 1. Confirm high and homogenous expression of CLDN18.2 in the tumor xenografts. 2. Use animal models with a competent immune system or co-engraft human immune cells to facilitate ADCC. 3. Optimize the dose and administration schedule of zolbetuximab. |
| Unexpected off-target toxicities. | 1. Cross-reactivity of zolbetuximab with other proteins in the animal model. 2. Issues with the formulation or administration of the antibody. | 1. Conduct a comprehensive toxicological assessment, including histopathology of major organs. 2. Review the literature for any known cross-reactivity of anti-CLDN18.2 antibodies in the specific animal model. 3. Ensure proper formulation and sterile administration of the antibody. |
Quantitative Data from Clinical Trials
The following tables summarize the incidence of key gastrointestinal adverse events from the pivotal Phase 3 SPOTLIGHT and GLOW trials.
Table 1: Incidence of All-Grade Gastrointestinal Adverse Events
| Adverse Event | SPOTLIGHT (Zolbetuximab + mFOLFOX6) | SPOTLIGHT (Placebo + mFOLFOX6) | GLOW (Zolbetuximab + CAPOX) | GLOW (Placebo + CAPOX) |
| Nausea | 82.4% | 60.8% | 68.5% | 50.2% |
| Vomiting | 67.4% | 35.6% | 66.1% | 30.9% |
| Decreased Appetite | 47.0% | 33.5% | - | - |
Data from the SPOTLIGHT and GLOW clinical trials.[4]
Table 2: Incidence of Grade ≥3 Gastrointestinal Adverse Events
| Adverse Event | SPOTLIGHT (Zolbetuximab + mFOLFOX6) | SPOTLIGHT (Placebo + mFOLFOX6) | GLOW (Zolbetuximab + CAPOX) | GLOW (Placebo + CAPOX) |
| Nausea | - | - | 8.7% | 2.4% |
| Vomiting | - | - | 12.2% | 3.6% |
Data from the GLOW clinical trial.[4] In the SPOTLIGHT trial, the most common grade 3 or worse adverse events were nausea, vomiting, and decreased appetite.[5]
Experimental Protocols
Prophylactic Antiemetic Regimen for In Vivo Studies (Adapted from Clinical Practice)
This protocol is a suggested starting point for managing potential gastrointestinal distress in animal models and should be adapted based on institutional guidelines and the specific model used.
Objective: To proactively manage potential nausea and vomiting-like behaviors in animal models treated with zolbetuximab.
Materials:
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5-HT3 receptor antagonist (e.g., ondansetron)
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NK1 receptor antagonist (e.g., aprepitant)
-
Corticosteroid (e.g., dexamethasone) - Use with caution, see note below.
-
Vehicle for each drug
-
Zolbetuximab
Procedure:
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Pre-treatment: 30-60 minutes prior to zolbetuximab administration, administer the following:
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5-HT3 receptor antagonist at an appropriate dose for the animal model.
-
NK1 receptor antagonist at an appropriate dose for the animal model.
-
Optional: Dexamethasone at a low dose. Note: The use of corticosteroids should be carefully considered as they may potentially interfere with the antibody-dependent cellular cytotoxicity (ADCC) mechanism of zolbetuximab. Some clinical trials have allowed the use of corticosteroids without observing a negative impact on efficacy.[1]
-
-
Zolbetuximab Administration: Administer zolbetuximab as per the experimental plan.
-
Post-treatment Monitoring: Closely monitor the animals for signs of gastrointestinal distress (e.g., pica, conditioned taste aversion, changes in body weight and food intake).
-
Rescue Medication: If signs of distress are observed, consider administering an additional dose of a 5-HT3 receptor antagonist.
Stepwise Infusion Protocol for In Vivo Studies (Adapted from Clinical Practice)
This protocol is designed to improve the tolerability of zolbetuximab administration in animal models.
Objective: To minimize infusion-related reactions, including gastrointestinal upset, in animal models.
Procedure:
-
Initial Infusion Rate: Start the infusion of zolbetuximab at a lower rate (e.g., 25-50% of the target rate) for the first 15-30 minutes.
-
Observation: Closely monitor the animal for any adverse reactions.
-
Rate Increase: If no adverse reactions are observed, gradually increase the infusion rate to the target rate.
-
Interruption: If any signs of distress occur, pause the infusion. Once the symptoms resolve, the infusion can be restarted at a lower rate.
Visualizations
Caption: Zolbetuximab's Mechanism of Action.
Caption: Troubleshooting In Vivo GI Toxicity.
References
- 1. The preclinical discovery and development of zolbetuximab for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Gastrointestinal toxicity of antibody–drug conjugates: a pharmacovigilance study using the FAERS database | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. profiles.wustl.edu [profiles.wustl.edu]
Navigating Resistance to IMAB362 (Zolbetuximab) Therapy: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to IMAB362 (zolbetuximab) therapy in their experiments. The information is presented in a direct question-and-answer format to address specific challenges, supported by experimental protocols and quantitative data.
Troubleshooting Guide: Overcoming Experimental Hurdles
This guide is designed to help you navigate common issues observed during in vitro and in vivo experiments with IMAB362.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or absent IMAB362-mediated cytotoxicity (ADCC/CDC) in a previously sensitive cell line. | 1. Downregulation or loss of Claudin-18.2 (CLDN18.2) expression: This is the most common mechanism of acquired resistance. | - Verify CLDN18.2 surface expression via flow cytometry or immunohistochemistry (IHC).- Analyze CLDN18.2 mRNA levels by qRT-PCR to distinguish between protein internalization/degradation and transcriptional silencing.- Consider treating cells with chemotherapeutic agents like epirubicin, oxaliplatin, and capecitabine, which have been shown to upregulate CLDN18.2 expression.[1] |
| 2. Impaired immune effector cell function: The efficacy of IMAB362's Antibody-Dependent Cellular Cytotoxicity (ADCC) is dependent on healthy Natural Killer (NK) cells. | - Isolate fresh peripheral blood mononuclear cells (PBMCs) or NK cells for ADCC assays.- Ensure proper handling and storage of effector cells to maintain viability and functionality.- Titrate effector-to-target cell ratios to optimize cytotoxic activity. | |
| 3. Reduced complement activity: Complement-Dependent Cytotoxicity (CDC) requires a functional complement cascade. | - Use fresh, validated human serum as a source of complement.- Avoid repeated freeze-thaw cycles of serum, which can degrade complement proteins. | |
| High CLDN18.2 expression confirmed, but cytotoxicity remains low. | 1. Alterations in downstream signaling pathways: Tumor cells may activate alternative survival pathways to bypass CLDN18.2-mediated growth inhibition. | - Investigate the activation status of key survival pathways such as PI3K/Akt and MAPK/ERK using Western blotting or phospho-specific ELISAs.- Consider combination therapies with inhibitors of these pathways. |
| 2. Tumor microenvironment (TME) factors: In vivo, immunosuppressive cells or physical barriers within the TME can inhibit immune cell infiltration and function. | - Characterize the immune cell infiltrate in tumor samples using IHC or flow cytometry.- Evaluate the expression of checkpoint inhibitors (e.g., PD-L1) on tumor and immune cells. | |
| Inconsistent results in cytotoxicity assays. | 1. Variability in CLDN18.2 expression: Heterogeneous expression within a cell population can lead to inconsistent responses. | - Perform single-cell cloning to establish a uniformly high-expressing cell line.- Regularly monitor CLDN18.2 expression in your cell cultures. |
| 2. Assay-specific technical issues: | - For chromium release assays, ensure high-quality radiolabeling and appropriate incubation times.- For non-radioactive assays (e.g., LDH or calcein release), ensure linearity and sensitivity are appropriate for your experimental setup. |
Frequently Asked Questions (FAQs)
Target & Expression
Q1: What is the recommended method for quantifying CLDN18.2 expression?
A1: For cell lines, quantitative flow cytometry is the preferred method for assessing surface CLDN18.2 expression. For tissue samples, immunohistochemistry (IHC) is the standard. A common scoring criterion for positivity in clinical trials is moderate-to-strong membranous staining in ≥75% of tumor cells.[2][3][4]
Q2: Can CLDN18.2 expression be induced in low-expressing or resistant cells?
A2: Preclinical studies have shown that some chemotherapeutic agents, such as those in the EOX (epirubicin, oxaliplatin, capecitabine) regimen, can upregulate CLDN18.2 expression and enhance IMAB362-induced ADCC.[1]
Q3: Is CLDN18.2 expression stable in culture?
A3: CLDN18.2 expression can be heterogeneous and may change over time in culture, especially under selective pressure. It is recommended to regularly monitor expression levels, particularly after multiple passages or cryopreservation cycles.
Resistance Mechanisms
Q4: What are the known signaling pathways associated with CLDN18.2 that could be involved in resistance?
A4: Overexpression of CLDN18.2 has been linked to the activation of pro-proliferative signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[5] Acquired resistance could involve the upregulation of these or other survival pathways that make the cells less dependent on any single signaling axis.
Q5: Are there any known mutations in the CLDN18 gene that confer resistance to IMAB362?
A5: Currently, there is limited publicly available data on specific CLDN18 mutations that confer resistance to IMAB362. The primary mechanism of resistance studied to date is the downregulation of CLDN18.2 expression.
Q6: How can I develop an IMAB362-resistant cell line for my research?
A6: A common method for generating resistant cell lines is through continuous exposure to the drug. This involves culturing a CLDN18.2-positive cell line with gradually increasing concentrations of IMAB362 over an extended period. The surviving cells can then be selected and characterized for their resistance phenotype.
Experimental Protocols & Assays
Q7: How can I assess the ADCC and CDC activity of IMAB362 in my experiments?
A7: Antibody-Dependent Cellular Cytotoxicity (ADCC) is typically measured using a chromium-51 release assay, where the release of radioactive chromium from pre-loaded target cells indicates cell lysis by immune effector cells (like NK cells) in the presence of the antibody.[6] Complement-Dependent Cytotoxicity (CDC) is assessed similarly, but instead of effector cells, a source of active complement (usually human serum) is added.
Q8: What are suitable positive and negative control cell lines for IMAB362 experiments?
A8: CLDN18.2-positive gastric cancer cell lines such as AGS and BGC823 can serve as positive controls. For negative controls, you can use cell lines with no detectable CLDN18.2 expression or use isotype control antibodies with your positive cell lines.
Quantitative Data Summary
The efficacy of IMAB362 is directly correlated with the level of CLDN18.2 expression. The following table summarizes key findings from clinical trials.
| Trial | Chemotherapy Regimen | CLDN18.2+ Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| SPOTLIGHT | mFOLFOX6 | High Expressors (≥75% of cells with ≥2+ intensity) | 10.61 months (IMAB362) vs. 8.67 months (placebo) | 18.23 months (IMAB362) vs. 15.54 months (placebo)[7] |
| GLOW | CAPOX | High Expressors (≥75% of cells with ≥2+ intensity) | 8.21 months (IMAB362) vs. 6.80 months (placebo) | 14.39 months (IMAB362) vs. 12.16 months (placebo)[7] |
| FAST | EOX | High Expressors (≥70% of cells with ≥2+ intensity) | 7.9 months (IMAB362) vs. 4.8 months (control) | 13.2 months (IMAB362) vs. 8.4 months (control) |
Experimental Protocols
Protocol 1: Generation of an IMAB362-Resistant Cell Line
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Cell Line Selection: Start with a CLDN18.2-positive gastric cancer cell line (e.g., AGS).
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Initial Dosing: Culture the cells in the presence of a low concentration of IMAB362 (e.g., 1 µg/mL).
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Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of IMAB362 in a stepwise manner.
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Selection and Expansion: Continue this process over several months. The surviving cell population will be enriched for resistant clones.
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Characterization: Once a resistant population is established, characterize it by assessing CLDN18.2 expression, cell viability in the presence of IMAB362, and changes in downstream signaling pathways.
Protocol 2: Flow Cytometry for CLDN18.2 Surface Expression
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Cell Preparation: Harvest cells and wash with PBS.
-
Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody against CLDN18.2 or with IMAB362 followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity to determine the level of CLDN18.2 surface expression.
Visualizations
Caption: Mechanism of IMAB362-mediated tumor cell lysis.
Caption: Troubleshooting workflow for reduced IMAB362 efficacy.
References
- 1. Frontiers | Efficacy and safety of zolbetuximab for first-line treatment of advanced Claudin 18. 2-positive gastric or gastro-esophageal junction adenocarcinoma: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 2. What is the mechanism of action of Zolbetuximab? [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. google.com [google.com]
- 5. Screening, Construction, and Preliminary Evaluation of CLDN18.2-Specific Peptides for Noninvasive Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The preclinical discovery and development of zolbetuximab for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Claudin 18.2 (CLDN18.2) Immunohistochemistry
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or no Claudin 18.2 (CLDN18.2) expression in immunohistochemistry (IHC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is CLDN18.2, and why is its detection by IHC important?
Claudin 18.2 is a transmembrane protein and a key component of tight junctions, which are selectively expressed in the gastric epithelium.[1] In healthy gastric tissue, the epitopes of CLDN18.2 are typically masked within the tight junctions.[2] During malignant transformation, disruption of cell polarity can lead to the exposure of these epitopes on the cancer cell surface, making CLDN18.2 a highly specific biomarker and a promising therapeutic target in cancers such as gastric and gastroesophageal junction (G/GEJ) adenocarcinoma.[2][3][4] Accurate IHC detection is therefore critical for identifying patients who may benefit from CLDN18.2-targeted therapies.[5]
Q2: I am observing weak or no CLDN18.2 staining. What are the most common causes?
Weak or absent staining can stem from several factors throughout the IHC workflow. The most common issues include:
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Pre-analytical Errors: Improper tissue fixation, processing, or sectioning can significantly impact antigen preservation.[6][7]
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Suboptimal Antigen Retrieval: CLDN18.2 detection is highly dependent on effective heat-induced epitope retrieval (HIER) to unmask the antigen.
-
Incorrect Primary Antibody Parameters: The choice of antibody clone, dilution, and incubation conditions are critical for strong and specific signals.
-
Issues with Detection System: The sensitivity of the secondary antibody and chromogen system can affect the final signal intensity.
-
True Absence of Expression: The tumor itself may genuinely have low or no CLDN18.2 expression. The prevalence of CLDN18.2 positivity can vary significantly among tumor types and even within gastric cancer subtypes.[8][9][10]
Q3: How is CLDN18.2 positivity defined in a clinical context?
The interpretation of CLDN18.2 staining can vary, which has historically led to discrepancies in reported expression rates.[1][11] However, recent Phase III clinical trials (SPOTLIGHT and GLOW) have established a standardized scoring criterion.[5][12] According to this, CLDN18.2 positivity is defined as:
It is crucial to include both the staining intensity and the percentage of positive tumor cells when reporting results.[13]
Q4: Can I use any anti-Claudin 18 antibody for CLDN18.2 detection?
While several antibody clones exist, it's important to use a well-validated one. The VENTANA CLDN18 (43-14A) RxDx Assay is an approved companion diagnostic.[6] This clone, along with others like EPR19202, is frequently cited.[11] It's important to note that many of these antibodies detect both isoforms, CLDN18.1 and CLDN18.2. However, since CLDN18.1 expression is negligible or absent in G/GEJ cancers, staining in these tissues is considered specific to CLDN18.2.[6][12][14]
Troubleshooting Guide for Low CLDN18.2 Expression
This guide is structured to follow the typical IHC workflow, addressing potential issues at each stage.
Pre-Analytical Stage: Tissue Handling and Preparation
Improper specimen handling is a leading cause of weak or false-negative staining.
| Issue | Potential Cause | Recommended Solution |
| No/Weak Signal in All Tissues | Poor Fixation: Insufficient fixation time, delayed fixation, or use of improper fixative (e.g., alcohol-based). | - Ensure tissue is fixed in 10% neutral buffered formalin (NBF) promptly after collection. - Maintain a fixative volume-to-tissue ratio of at least 10:1.[6][15] - Ensure tissue is fully submerged during fixation.[6][15] |
| Improper Tissue Processing: Contamination of processing fluids (e.g., water in alcohols) or incorrect paraffin melting temperatures. | - Perform daily maintenance on tissue processors.[6] - Ensure paraffin is melted at <60°C.[6][15] | |
| Variable Staining | Old Pre-cut Sections: Antigenicity can degrade over time in cut tissue sections stored at room temperature. | - Use freshly cut sections (3-6 µm) whenever possible.[6][15] - If sections must be stored, keep them at 4°C.[16] |
| Ineligible Specimen Type | Wrong Sample Type: Certain sample types are not suitable for CLDN18.2 IHC. | - Use routinely processed, formalin-fixed, paraffin-embedded (FFPE) tissue blocks.[6][15] - Fine-needle aspirates (FNA), cytology specimens, and metastatic bone lesions are generally not recommended.[6][15] |
Analytical Stage: Staining Protocol Optimization
This stage involves the hands-on steps of the IHC procedure. The following diagram illustrates a typical workflow.
Antigen Retrieval
This is arguably the most critical step for CLDN18.2.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | Suboptimal HIER: Incorrect buffer, temperature, or heating time. | - Use a validated HIER protocol. For automated systems like Ventana Benchmark, the Ultra CC1 buffer is recommended.[17] - For manual methods, citrate buffer (pH 6.0) heated to 90-100°C for 20-64 minutes is a common starting point.[4][17] - Ensure slides are fully submerged in buffer and do not boil dry. |
| Enzymatic Retrieval Used: Proteolytic enzymes (e.g., pepsin, trypsin) are generally less effective or can damage the epitope for CLDN18.2. | - Switch to a heat-induced epitope retrieval (HIER) method. |
Primary Antibody and Detection
| Issue | Potential Cause | Recommended Solution |
| Weak Staining | Antibody Dilution Too High: Insufficient antibody to bind to all available antigens. | - Perform a titration experiment to determine the optimal antibody concentration.[18] - Start with the manufacturer's recommended dilution and test several concentrations (e.g., 1:50, 1:100, 1:200). |
| Incubation Time/Temp Too Short: Insufficient time for the antibody to bind. | - Increase incubation time (e.g., 60 minutes at room temperature or overnight at 4°C).[18] - Ensure temperature is consistent. The Ventana protocol specifies 16 minutes at 36°C for its ready-to-use antibody.[17] | |
| High Background | Antibody Dilution Too Low: Non-specific binding of the primary antibody. | - Increase the antibody dilution. - Ensure the protein blocking step (e.g., using normal serum) is effective.[18] |
| Insufficient Washing: Residual unbound antibody remains on the slide. | - Increase the number and duration of wash steps after primary and secondary antibody incubations.[18] - Consider adding a detergent like Tween 20 to the wash buffer. | |
| No Signal | Wrong Antibody Clone: The antibody used may not be validated for IHC or the target species. | - Use a clone validated for CLDN18.2 IHC on FFPE tissues, such as 43-14A or EPR19202.[19] - Always run a positive control (e.g., normal gastric mucosa or a known positive tumor tissue) to validate the protocol.[7] |
| Detection System Issue: Inactive HRP, expired reagents, or incompatible secondary antibody. | - Use a sensitive, polymer-based detection system (e.g., Ventana OptiView DAB IHC Detection Kit).[17] - Check the expiration dates of all reagents. - Ensure the secondary antibody is appropriate for the primary antibody's host species. |
Recommended IHC Protocol Parameters
The following table summarizes recommended parameters from a validated protocol for CLDN18.2.
| Parameter | Recommendation (Ventana Benchmark Ultra)[17] | General Manual/Other Platform Guideline |
| Primary Antibody | Clone: 43-14A (Ready-To-Use) | Clone: 43-14A or EPR19202 (Concentrate, requires titration) |
| Incubation Time/Temp | 16 minutes / 36°C | 30-60 minutes at Room Temp or Overnight at 4°C |
| Epitope Retrieval | On-board HIER, Ventana Ultra CC1 buffer | HIER with Citrate Buffer (pH 6.0) or EDTA (pH 9.0) |
| Heating Time/Temp | 64 minutes / 100°C | 20-40 minutes at 95-100°C |
| Detection System | Ventana OptiView DAB IHC Detection Kit | High-sensitivity polymer-based system |
Troubleshooting Decision Tree
Use the following diagram to systematically diagnose the cause of low CLDN18.2 expression.
Mechanism of CLDN18.2 Exposure in Cancer
Understanding why CLDN18.2 becomes a target is key to interpreting results. In normal gastric epithelial cells, CLDN18.2 is sequestered within tight junctions and is inaccessible to antibodies. Malignant transformation disrupts this cellular architecture, exposing the CLDN18.2 protein on the cell surface.
References
- 1. Claudin 18.2 Immunohistochemistry Expression in Gastric Cancer: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. karger.com [karger.com]
- 6. sample-preparation-and-testing [cldn182.de]
- 7. cldn182.net [cldn182.net]
- 8. Claudin 18.2 expression in various tumor types and its role as a potential target in advanced gastric cancer. - ASCO [asco.org]
- 9. Decreased expression of claudin-18.2 in alpha-fetoprotein-producing gastric cancer compared to conventional gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. claudin-18-2-expression-in-various-tumor-types-and-its-role-as-a-potential-target-in-advanced-gastric-cancer - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Claudin-18.2 immunohistochemical evaluation in pancreatic cancer specimens: review and recommendations for routine testing and scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Interpret Stains | CLDN18.2 [claudin182.com]
- 14. Claudin 18.2 & Testing Resources | VYLOY® (zolbetuximab-clzb) [vyloyhcp.com]
- 15. How to Prepare and Test Samples | CLDN18.2 [claudin182.com]
- 16. youtube.com [youtube.com]
- 17. nordiqc.org [nordiqc.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Zolbetuximab Technical Support Center: Nausea & Vomiting Mitigation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of nausea and vomiting associated with Zolbetuximab.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Zolbetuximab and how does it relate to its primary adverse effects?
Zolbetuximab is a first-in-class chimeric IgG1 monoclonal antibody that targets Claudin-18.2 (CLDN18.2).[1][2] CLDN18.2 is a transmembrane protein that is a major component of tight junctions in normal gastric mucosal cells.[3][4] During malignant transformation in certain cancers, such as gastric or gastroesophageal junction (GEJ) adenocarcinoma, changes in cell polarity can lead to the exposure of CLDN18.2 epitopes on the tumor cell surface.[5][6][7]
Zolbetuximab binds to these exposed CLDN18.2 epitopes and induces cancer cell death through two primary immune-mediated mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Immune cells, such as Natural Killer (NK) cells, recognize the Fc region of Zolbetuximab bound to the cancer cell and release cytotoxic granules, leading to cell lysis.
-
Complement-Dependent Cytotoxicity (CDC): The binding of Zolbetuximab can trigger the complement cascade, leading to the formation of a membrane attack complex and subsequent lysis of the cancer cell.[2][8][9][10][11]
The primary adverse effects of nausea and vomiting are considered "on-target" toxicities.[3][9][12] This is because Zolbetuximab also binds to the CLDN18.2 that is normally expressed on healthy gastric mucosal cells, causing gastritis and local inflammation, which in turn triggers emetogenic signaling pathways.[12]
References
- 1. Frontiers | Targeting CLDN18.2 in cancers of the gastrointestinal tract: New drugs and new indications [frontiersin.org]
- 2. Results from Astellas' Phase 3 SPOTLIGHT Trial of Investigational Zolbetuximab Published in The Lancet - BioSpace [biospace.com]
- 3. mdpi.com [mdpi.com]
- 4. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 5. Claudin18.2 as a Promising Therapeutic Target in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Correlation of CLDN18.2 and Tumor Microenvironment in Gastric Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Antibody-Dependent Cellular Cytotoxicity (ADCC) of ST362
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the Antibody-Dependent Cellular Cytotoxicity (ADCC) of the therapeutic antibody ST362.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for enhancing the ADCC of a therapeutic antibody like this compound?
The primary mechanism for enhancing the ADCC of a therapeutic antibody involves increasing its binding affinity to the Fcγ receptors (FcγR) on the surface of immune effector cells, such as Natural Killer (NK) cells.[1][2][3] This enhanced interaction leads to a more potent activation of the effector cells and subsequent lysis of the target cell.[3]
Q2: What are the most common strategies to enhance the ADCC of this compound?
There are two main engineering strategies to enhance the ADCC of this compound:
-
Fc Protein Engineering (Mutagenesis): This involves introducing specific amino acid mutations in the Fc region of the antibody to increase its affinity for the activating FcγRIIIa receptor.[1][4][5]
-
Fc Glycan Engineering (Glycoengineering): This strategy focuses on modifying the carbohydrate structures (glycans) attached to the Fc region. A key approach is the removal of fucose residues (defucosylation), which significantly enhances binding to FcγRIIIa and boosts ADCC activity.[4][5][6]
Q3: How does defucosylation of this compound enhance its ADCC activity?
Removal of the core fucose from the Fc-linked oligosaccharides of this compound leads to a marked enhancement of ADCC.[4] This is primarily due to improved binding affinity to FcγRIIIa on NK cells.[4] Nonfucosylated antibodies can exhibit stronger ADCC even at lower concentrations and against target cells with low antigen expression.[4]
Q4: Can combining different enhancement strategies lead to better outcomes?
Yes, combining multiple modifications can be a powerful approach. For instance, combining ADCC enhancement through defucosylation with modifications that enhance Complement-Dependent Cytotoxicity (CDC) can create a therapeutic antibody with broader and more potent effector functions.[4]
Troubleshooting Guide
Issue 1: High background signal or spontaneous lysis of target cells in the ADCC assay.
-
Possible Cause:
-
Health of target cells: Target cells may be unhealthy or undergoing apoptosis, leading to spontaneous release of the detection marker (e.g., LDH, Calcein AM).
-
Effector cell activity: Effector cells (e.g., NK cells) may have high basal levels of activation.
-
Reagent issues: The lysis buffer or detection reagents may be causing cell lysis.
-
-
Troubleshooting Steps:
-
Assess Target Cell Viability: Before starting the assay, ensure target cell viability is >95% using a method like trypan blue exclusion.
-
Optimize Effector to Target (E:T) Ratio: A very high E:T ratio can sometimes lead to non-specific killing. Test a range of E:T ratios to find the optimal window for specific lysis.[7]
-
Check Reagents: Run control wells with target cells and media alone, as well as with the detection reagents, to check for any reagent-induced lysis.
-
Resting Effector Cells: If using primary NK cells, ensure they have been properly rested after isolation and before use in the assay.
-
Issue 2: Low or no detectable ADCC activity with this compound.
-
Possible Cause:
-
Low target antigen expression on target cells.
-
Suboptimal E:T ratio.
-
Poor effector cell quality or low FcγRIIIa expression.
-
Incorrect antibody concentration.
-
Endocytosis of the antibody by the target cell before the addition of effector cells.[7]
-
-
Troubleshooting Steps:
-
Confirm Target Antigen Expression: Verify the expression level of the target antigen on your target cells using flow cytometry.[7]
-
Optimize E:T Ratio: Titrate the E:T ratio. Higher ratios generally lead to better ADCC, but this can vary between cell types.[7]
-
Qualify Effector Cells: If using PBMCs or isolated NK cells, check their viability and the expression of CD16 (FcγRIIIa).[8] Consider using a qualified, cryopreserved lot of effector cells for consistency.[7]
-
Antibody Concentration Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for inducing ADCC.
-
Order of Addition: Add the effector cells to the target cells before or at the same time as the antibody to minimize antibody endocytosis.[7]
-
Issue 3: High variability between replicate wells or assays.
-
Possible Cause:
-
Inconsistent cell plating.
-
Pipetting errors.
-
Donor-to-donor variability in primary effector cells.
-
Inconsistent incubation times.
-
-
Troubleshooting Steps:
-
Ensure Uniform Cell Distribution: For adherent target cells, ensure a uniform monolayer is formed. For suspension cells, ensure they are well-resuspended before plating.[7]
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Use a Single Donor or Pooled Donors: To minimize variability from primary effector cells, use cells from a single, qualified donor for an entire experiment or use pooled donor cells.
-
Standardize Incubation Times: Adhere strictly to the optimized incubation times for all steps of the assay.
-
Quantitative Data Summary
| Enhancement Strategy | Fold Increase in FcγRIIIa Binding (Approx.) | Fold Increase in ADCC Activity (Approx.) | Key References |
| Fc Engineering (Mutagenesis) | 2-10 | 2-15 | [1][2] |
| Glycoengineering (Defucosylation) | 10-50 | 10-100 | [2][4] |
Note: The fold increases are approximate and can vary depending on the specific antibody, target cell line, and assay conditions.
Experimental Protocols
Protocol 1: Standard Chromium (⁵¹Cr) Release ADCC Assay
This protocol measures the release of radioactive ⁵¹Cr from target cells as an indicator of cell lysis.
Materials:
-
Target cells expressing the this compound target antigen
-
Effector cells (PBMCs or isolated NK cells)
-
This compound antibody (and isotype control)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
⁵¹Cr-sodium chromate
-
Scintillation fluid and counter
Methodology:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 0.5 mL of RPMI-1640 with 10% FBS.
-
Add 100 µCi of ⁵¹Cr-sodium chromate and incubate for 1-2 hours at 37°C, 5% CO₂.
-
Wash the cells three times with RPMI-1640 to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at 1 x 10⁵ cells/mL in RPMI-1640 with 10% FBS.
-
-
Assay Setup (in a 96-well round-bottom plate):
-
Plate 50 µL of labeled target cells (5,000 cells/well).
-
Add 50 µL of this compound or isotype control antibody at various concentrations.
-
Add 100 µL of effector cells at the desired E:T ratio.
-
For Spontaneous Release: Add 150 µL of media instead of antibody and effector cells.
-
For Maximum Release: Add 150 µL of 1% Triton X-100 instead of antibody and effector cells.
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
-
Detection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new plate compatible with a scintillation counter.
-
Add 150 µL of scintillation fluid to each well.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Calculation of Percent Specific Lysis:
-
% Specific Lysis = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100
-
Protocol 2: Non-Radioactive Calcein AM Release ADCC Assay
This protocol uses a fluorescent dye, Calcein AM, to label target cells and measures its release upon cell lysis.[9]
Materials:
-
Target cells
-
Effector cells
-
This compound antibody (and isotype control)
-
Calcein AM
-
RPMI-1640 medium with 10% FBS
-
Fluorescence plate reader
Methodology:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 1 mL of RPMI-1640.
-
Add Calcein AM to a final concentration of 10 µM and incubate for 30 minutes at 37°C.
-
Wash the cells three times with RPMI-1640.
-
Resuspend the cells at 1 x 10⁵ cells/mL.
-
-
Assay Setup (in a 96-well black-walled, clear-bottom plate):
-
Follow the same plating scheme as the ⁵¹Cr release assay.
-
-
Incubation:
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
-
Detection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new black 96-well plate.
-
Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) using a plate reader.
-
-
Calculation of Percent Specific Lysis:
-
Use the same formula as the ⁵¹Cr release assay, substituting CPM with fluorescence intensity values.
-
Visualizations
Caption: ADCC signaling pathway initiated by this compound.
Caption: General workflow for an ADCC assay.
Caption: Troubleshooting logic for low ADCC activity.
References
- 1. Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Improving effector functions of antibodies for cancer treatment: Enhancing ADCC and CDC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADCC Enhanced Antibody Products - Creative Biolabs [creativebiolabs.net]
- 6. ADCC enhancement technologies for monoclonal antibodies [gabionline.net]
- 7. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. ADCC Assay Protocols | Revvity [revvity.com]
Validation & Comparative
Zolbetuximab Plus Chemotherapy Outperforms Placebo in Advanced Gastric Cancer Trials
New York, NY – The addition of the monoclonal antibody zolbetuximab to standard chemotherapy regimens has demonstrated a statistically significant improvement in survival outcomes for patients with Claudin-18.2 (CLDN18.2)-positive, HER2-negative, locally advanced unresectable or metastatic gastric or gastroesophageal junction (G/GEJ) adenocarcinoma. These findings are based on two pivotal Phase 3 clinical trials, SPOTLIGHT and GLOW, which compared the efficacy of zolbetuximab plus chemotherapy against a placebo-chemotherapy combination.
Zolbetuximab is a first-in-class monoclonal antibody that targets CLDN18.2, a tight junction protein that is normally embedded in the gastric mucosa but becomes more exposed on the surface of gastric cancer cells. This targeted approach has shown promise in a patient population with a significant unmet medical need.
Efficacy Data from Pivotal Trials
The SPOTLIGHT and GLOW trials evaluated zolbetuximab in combination with two different standard-of-care chemotherapy regimens. In the SPOTLIGHT trial, patients received zolbetuximab with mFOLFOX6 (oxaliplatin, leucovorin, and fluorouracil), while the GLOW trial combined zolbetuximab with CAPOX (capecitabine and oxaliplatin). Both studies met their primary endpoint of progression-free survival (PFS) and the key secondary endpoint of overall survival (OS).
Table 1: Progression-Free Survival (PFS)
| Trial | Treatment Arm | Median PFS (Months) | Hazard Ratio (95% CI) | p-value |
| SPOTLIGHT | Zolbetuximab + mFOLFOX6 | 10.61 | 0.751 (0.598 - 0.942) | 0.0066 |
| Placebo + mFOLFOX6 | 8.67 | |||
| GLOW | Zolbetuximab + CAPOX | 8.21 | 0.687 (0.544 - 0.866) | 0.0007 |
| Placebo + CAPOX | 6.80 |
Table 2: Overall Survival (OS)
| Trial | Treatment Arm | Median OS (Months) | Hazard Ratio (95% CI) | p-value |
| SPOTLIGHT | Zolbetuximab + mFOLFOX6 | 18.23 | 0.750 (0.601 - 0.936) | 0.0053 |
| Placebo + mFOLFOX6 | 15.54 | |||
| GLOW | Zolbetuximab + CAPOX | 14.39 | 0.771 (0.615 - 0.965) | 0.0118 |
| Placebo + CAPOX | 12.16 |
Table 3: Objective Response Rate (ORR)
| Trial | Treatment Arm | ORR (%) |
| SPOTLIGHT | Zolbetuximab + mFOLFOX6 | 48.1 |
| Placebo + mFOLFOX6 | 47.5 | |
| GLOW | Zolbetuximab + CAPOX | 53.8 |
| Placebo + CAPOX | 48.8 |
Mechanism of Action of Zolbetuximab
Zolbetuximab's therapeutic effect is primarily driven by its ability to specifically bind to CLDN18.2 on the surface of tumor cells, which in turn activates the patient's immune system to attack the cancer. This is achieved through two main mechanisms: Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). In ADCC, immune cells like Natural Killer (NK) cells recognize and destroy zolbetuximab-coated tumor cells. In CDC, the binding of zolbetuximab initiates a cascade of complement proteins that leads to the formation of a pore in the cancer cell membrane, causing cell lysis.
Caption: Mechanism of action of zolbetuximab.
Experimental Protocols
The SPOTLIGHT and GLOW trials were global, multicenter, double-blind, randomized, placebo-controlled Phase 3 studies.
Patient Population
Key inclusion criteria for both trials included:
-
Adults (≥18 years) with previously untreated, histologically confirmed, locally advanced unresectable or metastatic G/GEJ adenocarcinoma.
-
CLDN18.2-positive tumors, defined as ≥75% of tumor cells showing moderate-to-strong membranous staining by immunohistochemistry.
-
HER2-negative tumor status.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
Key exclusion criteria were:
-
Prior systemic chemotherapy for advanced or metastatic disease.
-
Known positive HER2 status.
-
Significant medical comorbidities that would interfere with treatment.
Treatment Regimens
-
SPOTLIGHT: Patients were randomized 1:1 to receive either zolbetuximab (800 mg/m² initial dose, then 600 mg/m² every 3 weeks) plus mFOLFOX6, or placebo plus mFOLFOX6.
-
GLOW: Patients were randomized 1:1 to receive either zolbetuximab (same dosing as SPOTLIGHT) plus CAPOX, or placebo plus CAPOX.
Treatment was continued until disease progression, unacceptable toxicity, or withdrawal of consent.
Caption: Simplified workflow of the SPOTLIGHT and GLOW trials.
Conclusion
The results from the SPOTLIGHT and GLOW trials establish zolbetuximab in combination with chemotherapy as a new standard of care for the first-line treatment of patients with CLDN18.2-positive, HER2-negative, locally advanced unresectable or metastatic gastric or G/GEJ adenocarcinoma.[1][2][3][4][5][6] The consistent and clinically meaningful improvements in both progression-free and overall survival highlight the potential of this targeted therapy to address a critical unmet need in this patient population.
References
- 1. claudin-18-2-mediated-interaction-of-gastric-cancer-cells-and-cancer-associated-fibroblasts-drives-tumor-progression - Ask this paper | Bohrium [bohrium.com]
- 2. Research Progress of CLDN18.2 in Gastric Cancer [ewadirect.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
A Comparative Analysis of the SPOTLIGHT and GLOW Phase 3 Trials for Zolbetuximab in Advanced Gastric Cancer
This guide provides a detailed comparison of the pivotal Phase 3 clinical trials, SPOTLIGHT and GLOW, which evaluated the efficacy and safety of zolbetuximab (formerly IMAB362), a first-in-class monoclonal antibody targeting Claudin 18.2 (CLDN18.2), in patients with locally advanced unresectable or metastatic gastric or gastroesophageal junction (GEJ) adenocarcinoma. The outcomes of these trials are poised to establish a new standard of care for a specific subset of patients with this challenging malignancy.
Executive Summary of Trial Outcomes
Both the SPOTLIGHT and GLOW trials successfully met their primary endpoints, demonstrating a statistically significant improvement in progression-free survival (PFS) for patients treated with zolbetuximab in combination with standard chemotherapy compared to chemotherapy alone.[1][2][3][4] Furthermore, a significant improvement in the key secondary endpoint of overall survival (OS) was also observed in both studies.[1][3][4][5] These findings highlight the clinical benefit of adding zolbetuximab to first-line chemotherapy for patients with CLDN18.2-positive, HER2-negative advanced gastric or GEJ cancer.
Quantitative Data Summary
The following table summarizes the key efficacy outcomes from the SPOTLIGHT and GLOW trials.
| Outcome Measure | SPOTLIGHT Trial (Zolbetuximab + mFOLFOX6 vs. Placebo + mFOLFOX6) | GLOW Trial (Zolbetuximab + CAPOX vs. Placebo + CAPOX) |
| Progression-Free Survival (PFS) | ||
| Median PFS (months) | 10.61 vs. 8.67[4] | 8.21 vs. 6.80[1][5] |
| Hazard Ratio (HR) | 0.75 (p<0.001)[4] | 0.687 (p=0.0007)[1] |
| Overall Survival (OS) | ||
| Median OS (months) | 18.23 vs. 15.54[4] | 14.39 vs. 12.16[1][5] |
| Hazard Ratio (HR) | 0.75 (p=0.0053)[4] | 0.771 (p=0.0118)[1] |
Experimental Protocols
Patient Population
Both trials enrolled patients with previously untreated, locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma.[2][4] A key inclusion criterion for both studies was the confirmation of Claudin 18.2 positivity in tumor tissue, defined as moderate-to-strong staining intensity in ≥75% of tumor cells, as determined by a validated immunohistochemistry assay.[6] Patients were also required to have HER2-negative tumor status.[2][4]
Trial Design and Treatment
The SPOTLIGHT trial was a global, randomized, double-blind, placebo-controlled study that evaluated zolbetuximab in combination with mFOLFOX6 (modified folinic acid, 5-fluorouracil, and oxaliplatin).[4][7] Patients were randomized to receive either zolbetuximab plus mFOLFOX6 or placebo plus mFOLFOX6.[7]
The GLOW trial was also a global, randomized, double-blind, placebo-controlled study, but it assessed zolbetuximab in combination with CAPOX (capecitabine and oxaliplatin).[2][5] Patients were randomized to receive either zolbetuximab plus CAPOX or placebo plus CAPOX.[2][5]
In both trials, zolbetuximab was administered intravenously.[7]
Endpoints
The primary endpoint for both the SPOTLIGHT and GLOW trials was progression-free survival (PFS).[4][5] A key secondary endpoint for both studies was overall survival (OS).[1][2][4] Other secondary endpoints included objective response rate, duration of response, and safety.[2] Health-related quality of life was also assessed and was found to be maintained in patients receiving zolbetuximab.[8]
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of Claudin 18.2
Claudin 18.2 is a tight junction protein that is normally expressed in gastric mucosal cells.[4][9] In gastric cancer, its expression can be retained, making it a highly specific tumor-associated antigen.[10] The exact signaling pathways activated by Claudin 18.2 overexpression in cancer are still under investigation, but it is thought to play a role in cell proliferation and adhesion.[11][12] Zolbetuximab is a monoclonal antibody that specifically binds to CLDN18.2 on the surface of cancer cells and is thought to induce cell death through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[3]
Caption: Proposed mechanism of action of Zolbetuximab targeting Claudin 18.2.
Experimental Workflow of SPOTLIGHT and GLOW Trials
The general workflow for both the SPOTLIGHT and GLOW trials involved several key stages, from patient screening to data analysis.
Caption: Generalized experimental workflow for the SPOTLIGHT and GLOW clinical trials.
Conclusion
The SPOTLIGHT and GLOW trials have consistently demonstrated the clinical benefit of adding zolbetuximab to standard first-line chemotherapy for patients with CLDN18.2-positive, HER2-negative advanced gastric or GEJ adenocarcinoma. While the chemotherapy backbones differed between the two trials (mFOLFOX6 in SPOTLIGHT and CAPOX in GLOW), both studies showed significant improvements in both progression-free and overall survival. These landmark trials have established a new targeted therapy for a molecularly defined subgroup of gastric cancer patients, offering a much-needed advancement in the treatment landscape for this disease. The most common treatment-emergent adverse events associated with zolbetuximab were nausea, vomiting, and decreased appetite.[1]
References
- 1. Phase III GLOW trial of IMAB 362 in gastric or gastroesophageal junction adenocarcinoma presented at ASCO - Medthority [medthority.com]
- 2. Primary Findings From The GLOW Study Signals Positive Momentum In The Development Of Novel Therapeutic Options For Patients With HER2-Negative Locally Advanced Unresectable Or Metastatic Gastric & GEJ Cancers - Digestive Cancers Europe [digestivecancers.eu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A Study of Zolbetuximab (IMAB362) Plus CAPOX Compared With Placebo Plus CAPOX as First-line Treatment of Subjects With Claudin (CLDN) 18.2-positive, HER2-negative, Locally Advanced Unresectable or Metastatic Gastric or Gastroesophageal Junction (GEJ) Adenocarcinoma (GLOW). [clin.larvol.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Final overall survival results from phase 3 SPOTLIGHT study evaluating zolbetuximab + mFOLFOX6 as first-line (1L) treatment for patients (pts) with claudin 18 isoform 2 (CLDN18.2)+, HER2−, locally advanced (LA) unresectable or metastatic gastric or gastroesophageal junction (mG/GEJ) adenocarcinoma. - ASCO [asco.org]
- 8. Health-related quality of life in patients with CLDN18.2-positive, locally advanced unresectable or metastatic gastric or gastroesophageal junction adenocarcinoma: results from the SPOTLIGHT and GLOW clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting CLDN18.2 in cancers of the gastrointestinal tract: New drugs and new indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Claudin 18.2 expression in various tumor types and its role as a potential target in advanced gastric cancer. - ASCO [asco.org]
- 11. Frontiers | Dark horse target Claudin18.2 opens new battlefield for pancreatic cancer [frontiersin.org]
- 12. Unlocking the Potential of CLDN18.2: Innovations in Antibody-Drug Conjugates for GI Cancers [synapse.patsnap.com]
Navigating the Landscape of PD-L1 Low Gastric Cancer: A Comparative Guide to IMAB362 (Zolbetuximab) and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
The treatment paradigm for advanced gastric and gastroesophageal junction (GEJ) adenocarcinoma is rapidly evolving, with a growing emphasis on targeted therapies. For patients with tumors that have low or no expression of Programmed Death-Ligand 1 (PD-L1), a historically challenging subgroup to treat with immunotherapy, novel agents are offering new hope. This guide provides a detailed comparison of IMAB362 (zolbetuximab), a first-in-class CLDN18.2-targeted antibody, with other therapeutic options for PD-L1 low gastric cancer, supported by experimental data and detailed protocols.
Executive Summary
Zolbetuximab, in combination with chemotherapy, has demonstrated significant efficacy in the first-line treatment of patients with CLDN18.2-positive, HER2-negative advanced or metastatic gastric or GEJ adenocarcinoma.[1][2] Notably, a substantial portion of patients enrolled in the pivotal clinical trials for zolbetuximab had PD-L1 low or negative tumors, suggesting its efficacy in this specific population.[3][4] This guide will compare the performance of zolbetuximab with alternative treatments, particularly the PD-1/CTLA-4 bispecific antibody cadonilimab, which has also shown efficacy in PD-L1 low gastric cancer.[5][6]
Mechanism of Action: A Tale of Two Pathways
Zolbetuximab (IMAB362): Targeting a Novel Surface Antigen
Zolbetuximab is a chimeric IgG1 monoclonal antibody that targets Claudin-18.2 (CLDN18.2), a tight junction protein that is normally embedded in the gastric mucosa but becomes exposed on the surface of gastric cancer cells.[7][8] Upon binding to CLDN18.2, zolbetuximab initiates tumor cell death through two primary immune-mediated mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of zolbetuximab is recognized by Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the release of cytotoxic granules and lysis of the cancer cell.
-
Complement-Dependent Cytotoxicity (CDC): The binding of zolbetuximab to CLDN18.2 can also activate the complement cascade, resulting in the formation of the membrane attack complex (MAC) on the tumor cell surface, which creates pores and induces cell lysis.
Figure 1: Mechanism of Action of Zolbetuximab.
Alternative Therapies: Checkpoint Inhibition
Standard immunotherapies, such as PD-1/PD-L1 inhibitors, function by blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring the anti-tumor T-cell response. The efficacy of these agents is often correlated with the level of PD-L1 expression. Cadonilimab, a bispecific antibody, simultaneously targets both PD-1 and CTLA-4, another immune checkpoint, which may enhance its activity, particularly in tumors with low PD-L1 expression.[5]
Figure 2: Mechanism of Action of Immune Checkpoint Inhibitors.
Comparative Efficacy in PD-L1 Low Gastric Cancer
While direct head-to-head trials are lacking, data from pivotal Phase 3 studies of zolbetuximab and cadonilimab provide a basis for comparison in the first-line treatment of HER2-negative advanced gastric cancer.
| Treatment Regimen | Trial | Patient Population | PD-L1 Status | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Zolbetuximab + Chemotherapy | SPOTLIGHT & GLOW (Pooled Analysis)[7] | CLDN18.2-positive | All-comers (majority PD-L1 low/negative)[3] | 9.2 months | 16.4 months | Not Reported in Pooled Analysis |
| Placebo + Chemotherapy | SPOTLIGHT & GLOW (Pooled Analysis)[7] | CLDN18.2-positive | All-comers (majority PD-L1 low/negative)[3] | 8.2 months | 13.7 months | Not Reported in Pooled Analysis |
| Cadonilimab + Chemotherapy | COMPASSION-15[5] | HER2-negative | PD-L1 low (CPS <5) | 6.9 months | 14.8 months | Not Reported for Subgroup |
| Placebo + Chemotherapy | COMPASSION-15[5] | HER2-negative | PD-L1 low (CPS <5) | 4.6 months | 11.1 months | Not Reported for Subgroup |
| Cadonilimab + Chemotherapy | COMPASSION-15[5] | HER2-negative | All-comers | 7.0 months | 15.0 months | 65.2% |
| Placebo + Chemotherapy | COMPASSION-15[5] | HER2-negative | All-comers | 5.3 months | 10.8 months | 48.9% |
A network meta-analysis of first-line therapies in advanced gastric cancer suggested that zolbetuximab plus chemotherapy confers a significant PFS and OS benefit, similar to that achieved with PD-1/PD-L1 inhibitors plus chemotherapy in the overall population.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the pivotal trials for zolbetuximab and cadonilimab.
Zolbetuximab Pivotal Trials (SPOTLIGHT & GLOW)
Figure 3: Workflow for SPOTLIGHT and GLOW Trials.
-
Study Design: The SPOTLIGHT and GLOW trials were global, randomized, double-blind, placebo-controlled Phase 3 studies.
-
Patient Population: Patients with previously untreated, unresectable or metastatic, HER2-negative, CLDN18.2-positive gastric or GEJ adenocarcinoma were enrolled. CLDN18.2 positivity was defined as moderate-to-strong membranous staining in ≥75% of tumor cells.
-
Treatment Arms:
-
SPOTLIGHT: Zolbetuximab (800 mg/m² loading dose, then 600 mg/m² every 3 weeks) plus mFOLFOX6 (oxaliplatin, leucovorin, and fluorouracil) or placebo plus mFOLFOX6.
-
GLOW: Zolbetuximab (800 mg/m² loading dose, then 600 mg/m² every 3 weeks) plus CAPOX (capecitabine and oxaliplatin) or placebo plus CAPOX.[1][3]
-
-
Primary Endpoint: Progression-free survival.
-
Key Secondary Endpoint: Overall survival.
Cadonilimab Pivotal Trial (COMPASSION-15)
Figure 4: Workflow for the COMPASSION-15 Trial.
-
Study Design: The COMPASSION-15 trial was a randomized, double-blind, Phase 3 study.
-
Patient Population: The trial enrolled patients with untreated, unresectable, HER2-negative, locally advanced or metastatic gastric or GEJ cancer, irrespective of PD-L1 status.
-
Treatment Arms: Patients were randomized to receive either cadonilimab plus capecitabine/oxaliplatin (XELOX) chemotherapy or placebo plus chemotherapy.
-
Primary Endpoint: Overall survival in the intention-to-treat (ITT) population.
-
Key Secondary Endpoints: Progression-free survival, objective response rate, and safety.
Conclusion
For patients with PD-L1 low, HER2-negative advanced gastric cancer, the emergence of targeted therapies like zolbetuximab and novel immunotherapies such as cadonilimab represents a significant advancement. Zolbetuximab, targeting CLDN18.2, has demonstrated a clear survival benefit in a population where a majority of patients had low or negative PD-L1 expression. Cadonilimab has also shown promising results specifically in the PD-L1 low subgroup. The choice between these agents may depend on biomarker testing for CLDN18.2, with zolbetuximab being a prime candidate for CLDN18.2-positive tumors. Further research, including potential head-to-head trials or real-world evidence, will be crucial to further refine treatment selection for this patient population.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Final overall survival results from phase 3 SPOTLIGHT study evaluating zolbetuximab + mFOLFOX6 as first-line (1L) treatment for patients (pts) with claudin 18 isoform 2 (CLDN18.2)+, HER2−, locally advanced (LA) unresectable or metastatic gastric or gastroesophageal junction (mG/GEJ) adenocarcinoma. - ASCO [asco.org]
- 5. bpno.fi [bpno.fi]
- 6. youtube.com [youtube.com]
- 7. SPOTlight on GLOW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zolbetuximab-mfolfox6-as-first-line-1l-treatment-for-patients-pts-withclaudin-18-2-cldn18-2-her2-locally-advanced-la-unresectable-or-metastatic-gastric-or-gastroesophageal-junction-mg-gej-adenocarcinoma-primary-results-from-phase-3-spotlight-study - Ask this paper | Bohrium [bohrium.com]
Zolbetuximab Combinations Demonstrate Improved Progression-Free Survival in Advanced Gastric Cancer
A comprehensive analysis of recent clinical trial data reveals that Zolbetuximab, in combination with standard chemotherapy regimens, significantly extends progression-free survival (PFS) for patients with Claudin-18.2 (CLDN18.2)-positive, HER2-negative, locally advanced unresectable or metastatic gastric or gastroesophageal junction (GEJ) adenocarcinoma. This guide provides a detailed comparison of Zolbetuximab combination therapies with alternative treatments, supported by experimental data from pivotal clinical trials.
Comparative Analysis of Progression-Free Survival
The efficacy of Zolbetuximab has been primarily evaluated in two major Phase 3 clinical trials: SPOTLIGHT and GLOW. These studies assessed the addition of Zolbetuximab to standard first-line chemotherapy regimens, mFOLFOX6 and CAPOX, respectively. The results, when compared with standard chemotherapy and other targeted therapies, underscore the potential of Zolbetuximab as a new standard of care for this specific patient population.
| Treatment Regimen | Clinical Trial | Median PFS (months) | Hazard Ratio (95% CI) | Patient Population |
| Zolbetuximab + mFOLFOX6 | SPOTLIGHT | 10.61 | 0.75 (0.60-0.94) | CLDN18.2-positive, HER2-negative advanced gastric/GEJ adenocarcinoma |
| Placebo + mFOLFOX6 | SPOTLIGHT | 8.67 | CLDN18.2-positive, HER2-negative advanced gastric/GEJ adenocarcinoma | |
| Zolbetuximab + CAPOX | GLOW | 8.21 | 0.687 (0.544-0.866) | CLDN18.2-positive, HER2-negative advanced gastric/GEJ adenocarcinoma |
| Placebo + CAPOX | GLOW | 6.80 | CLDN18.2-positive, HER2-negative advanced gastric/GEJ adenocarcinoma | |
| Nivolumab + Chemotherapy | CheckMate 649 | 8.3 (PD-L1 CPS ≥5) | 0.70 (0.60-0.81) | HER2-negative advanced gastric/GEJ/esophageal adenocarcinoma[1] |
| Chemotherapy Alone | CheckMate 649 | 6.1 (PD-L1 CPS ≥5) | HER2-negative advanced gastric/GEJ/esophageal adenocarcinoma[1] | |
| mFOLFOX6 | Various | ~6.0 - 6.4 | Advanced Gastric Cancer[2][3] |
Data Summary: The SPOTLIGHT trial demonstrated a median PFS of 10.61 months for the Zolbetuximab plus mFOLFOX6 arm, compared to 8.67 months for the placebo plus mFOLFOX6 arm.[4] Similarly, the GLOW trial showed a median PFS of 8.21 months with Zolbetuximab plus CAPOX versus 6.80 months with placebo plus CAPOX. A pooled analysis of both trials showed a median PFS of 9.2 months for the zolbetuximab-chemotherapy combination versus 8.2 months for chemotherapy alone, with a hazard ratio of 0.71.[5] These findings represent a statistically significant reduction in the risk of disease progression or death. When compared to another first-line option for HER2-negative advanced gastric cancer, nivolumab plus chemotherapy, which showed a median PFS of 8.3 months in patients with a PD-L1 CPS of ≥5 in the CheckMate 649 trial, the Zolbetuximab combinations present a compelling alternative, particularly for the CLDN18.2-positive subgroup.[1]
Experimental Protocols
The robust clinical data supporting Zolbetuximab combinations stem from meticulously designed Phase 3 trials.
SPOTLIGHT Trial (NCT03504397)
-
Objective: To evaluate the efficacy and safety of Zolbetuximab in combination with mFOLFOX6 as a first-line treatment for patients with CLDN18.2-positive, HER2-negative, locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma.[4]
-
Study Design: A global, randomized, double-blind, placebo-controlled trial.[4]
-
Patient Population: 565 patients were randomized 1:1 to receive either Zolbetuximab plus mFOLFOX6 or placebo plus mFOLFOX6.[4] Key inclusion criteria included histologically confirmed, previously untreated, locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma with CLDN18.2-positive status (defined as moderate-to-strong membranous staining in ≥75% of tumor cells) and HER2-negative status.[6]
-
Treatment Regimen:
-
Zolbetuximab Arm: Zolbetuximab administered at a loading dose of 800 mg/m² on day 1 of cycle 1, followed by 600 mg/m² every 3 weeks for subsequent cycles, in combination with mFOLFOX6 (oxaliplatin 85 mg/m², leucovorin 400 mg/m², and 5-fluorouracil 400 mg/m² bolus followed by a 46-48 hour infusion of 2400 mg/m²) administered every 2 weeks.[6]
-
Placebo Arm: Placebo administered on the same schedule as Zolbetuximab, in combination with mFOLFOX6.[4]
-
-
Primary Endpoint: Progression-free survival, as assessed by an independent review committee.[4]
GLOW Trial (NCT03653507)
-
Objective: To assess the efficacy and safety of Zolbetuximab in combination with CAPOX as a first-line treatment for the same patient population as the SPOTLIGHT trial.[6]
-
Study Design: A global, randomized, double-blind, placebo-controlled trial.[6]
-
Patient Population: Similar inclusion criteria to the SPOTLIGHT trial, with patients randomized to receive either Zolbetuximab plus CAPOX or placebo plus CAPOX.[6]
-
Treatment Regimen:
-
Zolbetuximab Arm: Zolbetuximab administered at the same dosage and schedule as in the SPOTLIGHT trial, in combination with CAPOX (capecitabine 1000 mg/m² twice daily for 14 days, followed by a 7-day rest period, and oxaliplatin 130 mg/m² on day 1 of each 3-week cycle).[6]
-
Placebo Arm: Placebo administered on the same schedule as Zolbetuximab, in combination with CAPOX.[6]
-
-
Primary Endpoint: Progression-free survival.[6]
Signaling Pathways and Mechanism of Action
Zolbetuximab's therapeutic effect is rooted in its specific targeting of CLDN18.2, a tight junction protein. In normal gastric tissue, CLDN18.2 is typically shielded within the tight junctions. However, in gastric cancer cells, cellular polarity is often disrupted, leading to the exposure of CLDN18.2 on the cell surface, making it an accessible target for monoclonal antibodies.[5]
References
Overall survival benefit of adding ST362 to chemotherapy
The designation "ST362" appears to be associated with a model of an electric guitar manufactured by Fender Japan.[1][2][3][4][5] There is no indication of this term being used in the medical or scientific literature for any therapeutic agent.
Therefore, it is not possible to provide a comparison guide on the overall survival benefit of adding this compound to chemotherapy as no such combination or clinical data exists. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled due to the non-existence of the subject matter in the specified therapeutic area.
It is recommended that the topic be revised to focus on a recognized therapeutic agent with available clinical data to facilitate the creation of the requested comparison guide.
References
A Head-to-Head Comparison of Zolbetuximab and Ramucirumab in Gastric and Gastroesophageal Junction Cancer
In the evolving landscape of targeted therapies for gastric and gastroesophageal junction (GEJ) adenocarcinoma, two monoclonal antibodies, Zolbetuximab and Ramucirumab, have emerged as significant advancements. While both offer targeted approaches, they differ fundamentally in their mechanisms of action, cellular targets, and the specific patient populations they are designed to treat. This guide provides a comprehensive, data-driven comparison of Zolbetuximab and Ramucirumab for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Different Pathways in Cancer Progression
Zolbetuximab is a first-in-class monoclonal antibody that targets Claudin-18.2 (CLDN18.2), a tight junction protein.[1][2][3] In normal tissues, CLDN18.2 is predominantly expressed in gastric mucosal cells.[2] However, in gastric and GEJ adenocarcinomas, it becomes exposed on the surface of cancer cells.[2][3] Zolbetuximab binds to CLDN18.2 and induces cancer cell death through two primary mechanisms: antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[1][2][4]
Ramucirumab , on the other hand, is a fully human monoclonal antibody that targets the vascular endothelial growth factor receptor 2 (VEGFR-2).[5][6][7] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][8] By binding to VEGFR-2, Ramucirumab blocks the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D), thereby inhibiting the downstream signaling pathways that lead to endothelial cell proliferation and migration.[6][7][9][10] This anti-angiogenic effect effectively reduces the blood supply to the tumor.[5][10]
Signaling Pathways
The distinct mechanisms of Zolbetuximab and Ramucirumab are rooted in the different signaling pathways they disrupt.
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. Claudin-18.2 as a therapeutic target in cancers: cumulative findings from basic research and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Ramucirumab - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Ramucirumab: A New Therapy for Advanced Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ramucirumab? [synapse.patsnap.com]
Validating Claudin 18.2 as a Predictive Biomarker for ST362 (Zolbetuximab) in Gastric Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Claudin 18.2 (CLDN18.2) as a predictive biomarker for the investigational antibody-drug conjugate ST362, also known as zolbetuximab (formerly IMAB362), in the context of advanced gastric and gastroesophageal junction (GEJ) adenocarcinoma. We will delve into the performance of zolbetuximab in CLDN18.2-positive patients, compare it with other targeted therapies for gastric cancer, and provide detailed experimental protocols for biomarker validation.
Executive Summary
Zolbetuximab, a chimeric IgG1 monoclonal antibody, has emerged as a promising therapeutic agent for patients with CLDN18.2-positive gastric and GEJ cancers. Clinical trial data from the pivotal SPOTLIGHT and GLOW studies have demonstrated a statistically significant improvement in overall survival and progression-free survival when zolbetuximab is added to standard chemotherapy in this patient population. This has solidified CLDN18.2's position as a key predictive biomarker, enabling the selection of patients most likely to benefit from this targeted therapy. This guide will provide the data and methodologies to understand and potentially implement CLDN18.2 testing for patient stratification in clinical research and development.
Performance of Zolbetuximab in CLDN18.2-Positive Gastric Cancer
The efficacy of zolbetuximab has been rigorously evaluated in two Phase 3 clinical trials: SPOTLIGHT and GLOW. Both studies enrolled patients with previously untreated, unresectable, locally advanced or metastatic, HER2-negative, gastric or GEJ adenocarcinoma whose tumors were positive for CLDN18.2 expression.
Table 1: Efficacy of Zolbetuximab in Phase 3 Clinical Trials
| Clinical Trial | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (PFS) | Median Overall Survival (OS) | Hazard Ratio (OS) | Objective Response Rate (ORR) |
| SPOTLIGHT | Zolbetuximab + mFOLFOX6 | Placebo + mFOLFOX6 | 10.61 months | 0.75 | 18.23 months | 0.75 | Not Reported |
| GLOW | Zolbetuximab + CAPOX | Placebo + CAPOX | 8.21 months | 0.687 | 14.39 months | 0.771 | 54% |
Data sourced from clinical trial publications.[1]
The results from both trials consistently demonstrate that the addition of zolbetuximab to standard chemotherapy regimens leads to a clinically meaningful extension of both PFS and OS in patients with CLDN18.2-positive tumors.
Comparison with Alternative Targeted Therapies in Gastric Cancer
To provide a comprehensive perspective, it is essential to compare the efficacy of zolbetuximab in a CLDN18.2-selected population with other established and emerging targeted therapies for gastric cancer that rely on different biomarkers.
Table 2: Comparison of Targeted Therapies in Advanced Gastric Cancer
| Biomarker | Targeted Therapy | Clinical Trial | Key Efficacy Data |
| HER2 | Trastuzumab | ToGA | OS: 13.8 months (vs. 11.1 months with chemo alone)PFS: 6.7 months (vs. 5.5 months with chemo alone)ORR: 47% (vs. 35% with chemo alone) |
| PD-L1 (CPS ≥1) | Pembrolizumab | KEYNOTE-062 | OS (monotherapy): 10.6 months (non-inferior to chemo) OS (combo): No significant improvement vs. chemo |
| FGFR2b | Bemarituzumab | FIGHT | OS: Not reached (vs. 12.9 months with chemo alone)PFS: 9.5 months (vs. 7.4 months with chemo alone)ORR: 53% (vs. 40% with chemo alone) |
This comparison highlights that biomarker-driven patient selection is crucial for the success of targeted therapies in gastric cancer. The survival benefits observed with zolbetuximab in CLDN18.2-positive patients are comparable to or exceed those of other targeted agents in their respective biomarker-defined populations.
Mechanism of Action of Zolbetuximab
Zolbetuximab exerts its anti-tumor effect through a dual mechanism of action, targeting cancer cells that express CLDN18.2 on their surface.
Caption: Mechanism of action of zolbetuximab.
Once zolbetuximab binds to CLDN18.2 on the tumor cell surface, its Fc region engages with immune effector cells, such as Natural Killer (NK) cells, initiating Antibody-Dependent Cellular Cytotoxicity (ADCC). Simultaneously, it can activate the complement cascade, leading to Complement-Dependent Cytotoxicity (CDC). Both pathways result in the targeted destruction of cancer cells.
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker testing is paramount for the successful clinical implementation of targeted therapies. Below are the key principles and methodologies for the immunohistochemical (IHC) detection of CLDN18.2 and other relevant biomarkers in gastric cancer.
Claudin 18.2 (CLDN18.2) Immunohistochemistry
Assay Principle: The VENTANA CLDN18 (43-14A) RxDx Assay is a qualitative immunohistochemical test intended for the detection of the CLDN18.2 protein in formalin-fixed, paraffin-embedded (FFPE) gastric and GEJ adenocarcinoma tissue. The assay utilizes a monoclonal mouse anti-CLDN18 antibody (clone 43-14A) to bind to the CLDN18.2 protein, which is then visualized using a detection system on a VENTANA BenchMark ULTRA instrument.
Key Protocol Steps:
-
Specimen Preparation: Use 4-5 µm thick sections of FFPE tumor tissue mounted on positively charged slides.
-
Deparaffinization and Rehydration: Perform standard deparaffinization and rehydration steps.
-
Antigen Retrieval: Employ an automated protocol on the BenchMark ULTRA instrument using Cell Conditioning 1 (CC1) solution.
-
Primary Antibody Incubation: Incubate with the VENTANA anti-CLDN18 (43-14A) antibody.
-
Detection: Utilize the OptiView DAB IHC Detection Kit.
-
Counterstaining: Use Hematoxylin II.
-
Dehydration and Coverslipping: Perform standard dehydration and coverslipping procedures.
Scoring Criteria: A tumor is considered CLDN18.2-positive if there is moderate to strong membranous staining in ≥75% of viable tumor cells .
HER2 Immunohistochemistry
Assay Principle: HER2 IHC detects the overexpression of the human epidermal growth factor receptor 2 protein on the surface of tumor cells.
Scoring Criteria (Gastric Cancer):
-
0: No reactivity or membranous reactivity in <10% of tumor cells.
-
1+: Faint/barely perceptible membranous reactivity in ≥10% of tumor cells.
-
2+ (Equivocal): Weak to moderate complete, basolateral, or lateral membranous reactivity in ≥10% of tumor cells.
-
3+ (Positive): Strong complete, basolateral, or lateral membranous reactivity in ≥10% of tumor cells.
Note: Cases scored as 2+ require further testing with in situ hybridization (ISH) to determine HER2 gene amplification status.
PD-L1 Immunohistochemistry
Assay Principle: The PD-L1 IHC 22C3 pharmDx assay is used to determine the expression of Programmed Death-Ligand 1 (PD-L1) in tumor and immune cells.
Scoring Criteria (Gastric Cancer): The Combined Positive Score (CPS) is calculated as the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100. A CPS ≥ 1 is typically considered positive.
FGFR2b Immunohistochemistry
Assay Principle: This IHC assay detects the overexpression of Fibroblast Growth Factor Receptor 2b in tumor tissue.
Scoring Criteria: FGFR2b positivity is often defined as membranous staining in a certain percentage of tumor cells (e.g., ≥10% of tumor cells with 2+/3+ intensity).
Experimental Workflow for Biomarker Validation
The validation of a predictive biomarker for a targeted therapy like zolbetuximab follows a structured workflow from tissue acquisition to patient stratification.
Caption: Workflow for biomarker validation.
This workflow ensures that patient samples are processed and evaluated in a standardized manner, leading to reliable biomarker assessment for appropriate patient selection.
Conclusion
The validation of Claudin 18.2 as a predictive biomarker has been a significant advancement in the field of gastric cancer therapeutics. The robust clinical data supporting the efficacy of zolbetuximab in CLDN18.2-positive patients underscores the importance of a biomarker-driven approach to treatment. This guide provides the necessary data and methodological framework for researchers and drug development professionals to understand and potentially integrate CLDN18.2 testing into their research and clinical development programs. The continued exploration of CLDN18.2 and other biomarkers will undoubtedly pave the way for more personalized and effective treatments for patients with gastric cancer.
References
Zolbetuximab in Advanced Gastric Cancer: A Comparative Meta-Analysis of Phase 3 Trials
A new therapeutic avenue has emerged for patients with Claudin-18.2 (CLDN18.2)-positive, HER2-negative advanced or metastatic gastric or gastroesophageal junction (GEJ) adenocarcinoma. Zolbetuximab, a first-in-class monoclonal antibody, has demonstrated significant improvements in survival outcomes when combined with chemotherapy in two pivotal phase 3 trials, SPOTLIGHT and GLOW. This guide provides a detailed comparison of the Zolbetuximab clinical trial data with an established standard-of-care immunotherapy regimen, nivolumab plus chemotherapy, for the first-line treatment of this patient population.
Zolbetuximab is a chimeric IgG1 monoclonal antibody that specifically targets and binds to CLDN18.2, a tight junction protein that is often exposed on the surface of gastric cancer cells.[1][2][3] This binding initiates a dual mechanism of action, triggering both antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of tumor cells.[2][3][4][5]
Efficacy and Safety: A Head-to-Head Look at the Data
The efficacy and safety of Zolbetuximab have been established in the global, randomized, double-blind, phase 3 SPOTLIGHT and GLOW trials. In the SPOTLIGHT trial, Zolbetuximab was evaluated in combination with mFOLFOX6 (oxaliplatin, leucovorin, and fluorouracil), while the GLOW trial assessed its use with CAPOX (capecitabine and oxaliplatin). Both studies met their primary endpoints, demonstrating a statistically significant improvement in progression-free survival (PFS) and overall survival (OS) compared to chemotherapy alone.[6][7][8]
For comparison, the CheckMate 649 trial established nivolumab, a PD-1 inhibitor, in combination with chemotherapy as a standard first-line treatment for advanced gastric, GEJ, and esophageal adenocarcinoma, regardless of PD-L1 expression.[1][9][10]
Below is a summary of the key efficacy and safety data from these pivotal trials.
Table 1: Comparison of Efficacy in Phase 3 Clinical Trials
| Trial | Treatment Arm | Control Arm | Median PFS (months) | PFS Hazard Ratio (95% CI) | Median OS (months) | OS Hazard Ratio (95% CI) | Objective Response Rate (ORR) |
| SPOTLIGHT | Zolbetuximab + mFOLFOX6 | Placebo + mFOLFOX6 | 10.61 | 0.751 (0.598-0.942) | 18.23 | 0.750 (0.601-0.936) | Similar between arms |
| GLOW | Zolbetuximab + CAPOX | Placebo + CAPOX | 8.21 | 0.687 (0.544-0.866) | 14.39 | 0.771 (0.615-0.965) | 54% vs. 42% |
| Pooled Analysis (SPOTLIGHT & GLOW) | Zolbetuximab + Chemo | Placebo + Chemo | 9.2 | 0.71 (0.61-0.83) | 16.4 | 0.77 (0.67-0.89) | Not Reported |
| CheckMate 649 (PD-L1 CPS ≥5) | Nivolumab + Chemo | Chemo Alone | 7.7 | 0.68 (0.56-0.81) | 14.4 | 0.71 (0.59-0.86) | 60% vs. 45% |
| CheckMate 649 (All Randomized) | Nivolumab + Chemo | Chemo Alone | 7.7 | 0.79 (0.68-0.92) | 13.8 | 0.80 (0.71-0.90) | 57% vs. 46% |
A pooled analysis of the SPOTLIGHT and GLOW trials showed a median PFS of 9.2 months in the zolbetuximab plus chemotherapy group versus 8.2 months in the chemotherapy alone group, with a hazard ratio of 0.71.[10] The median OS was 16.4 months for the zolbetuximab combination compared to 13.7 months for chemotherapy alone, with a hazard ratio of 0.77.[10][11]
Table 2: Overview of Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Zolbetuximab + Chemo (Pooled SPOTLIGHT/GLOW) | Placebo + Chemo (Pooled SPOTLIGHT/GLOW) | Nivolumab + Chemo (CheckMate 649) |
| Nausea | 76% | 56.2% | 50% (Grade 3-4: 4%) |
| Vomiting | 66.8% | 34.2% | 33% (Grade 3-4: 4%) |
| Decreased Appetite | Not Reported | Not Reported | 39% (Grade 3-4: 3%) |
| Diarrhea | Not Reported | Not Reported | 38% (Grade 3-4: 5%) |
| Stomatitis | Not Reported | Not Reported | 27% (Grade 3-4: 3%) |
| Fatigue | Not Reported | Not Reported | 35% (Grade 3-4: 4%) |
The most common TEAEs associated with Zolbetuximab were nausea and vomiting, which were generally manageable.[8][10] In the CheckMate 649 trial, the safety profile of nivolumab plus chemotherapy was consistent with the known profiles of the individual agents.
Experimental Protocols
Zolbetuximab Trials (SPOTLIGHT & GLOW)
-
Patient Population: Patients with previously untreated, locally advanced unresectable or metastatic, HER2-negative, and CLDN18.2-positive (defined as ≥75% of tumor cells with moderate-to-strong membranous staining) gastric or GEJ adenocarcinoma.[7][11]
-
Study Design: Randomized, placebo-controlled, double-blind, multicenter phase 3 trials.[7][11]
-
Treatment Regimens:
-
SPOTLIGHT: Zolbetuximab (800 mg/m² loading dose, then 600 mg/m² every 3 weeks) or placebo, in combination with mFOLFOX6 (oxaliplatin 85 mg/m², leucovorin 400 mg/m², fluorouracil 400 mg/m² bolus then 1200 mg/m²/day for 2 days) every 2 weeks.[7][11]
-
GLOW: Zolbetuximab (same dosing as SPOTLIGHT) or placebo, in combination with CAPOX (capecitabine 1000 mg/m² twice daily for 14 days, oxaliplatin 130 mg/m² on day 1) every 3 weeks.[8]
-
Nivolumab Trial (CheckMate 649)
-
Patient Population: Patients with previously untreated, unresectable, advanced or metastatic, non-HER2-positive gastric, GEJ, or esophageal adenocarcinoma.[9]
-
Study Design: Randomized, open-label, multicenter phase 3 trial.[9]
-
Treatment Regimens:
-
Primary Endpoints: Overall survival and progression-free survival in patients with a PD-L1 combined positive score (CPS) of 5 or more.[9]
Visualizing the Mechanisms and Processes
To better understand the underlying biology and clinical trial design, the following diagrams are provided.
Caption: Zolbetuximab's mechanism of action.
Caption: Phase 3 clinical trial workflow.
Conclusion
The addition of Zolbetuximab to standard chemotherapy regimens represents a significant advancement in the first-line treatment of patients with CLDN18.2-positive, HER2-negative advanced gastric or GEJ adenocarcinoma. The SPOTLIGHT and GLOW trials have consistently demonstrated a clinically meaningful improvement in both progression-free and overall survival. When compared to the established immunotherapy combination of nivolumab plus chemotherapy, Zolbetuximab offers a targeted therapeutic option for a biomarker-selected patient population. The distinct toxicity profiles, with Zolbetuximab primarily associated with gastrointestinal side effects, will be a key consideration in clinical practice. The emergence of Zolbetuximab underscores the importance of biomarker testing in this disease to identify patients who are most likely to benefit from this novel targeted therapy.
References
- 1. Adding First-Line Nivolumab to Chemotherapy in Advanced Gastric, Gastroesophageal Junction, and Esophageal Adenocarcinoma - The ASCO Post [ascopost.com]
- 2. Ramucirumab plus paclitaxel versus placebo plus paclitaxel in patients with previously treated advanced gastric or gastro-oesophageal junction adenocarcinoma (RAINBOW): a double-blind, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-Line Nivolumab Plus Chemotherapy for Advanced Gastric, Gastroesophageal Junction, and Esophageal Adenocarcinoma: 3-Year Follow-Up of the Phase III CheckMate 649 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Pembrolizumab May Not Be Inferior to Chemotherapy in First-Line Advanced Gastric Cancer Patients | GI Oncology Now [gioncologynow.com]
- 6. Ramucirumab plus paclitaxel versus placebo plus paclitaxel in patients with previously treated advanced gastric or gastro-oesophageal junction adenocarcinoma (RAINBOW): a double-blind, randomised phase 3 trial. [themednet.org]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. A New Targeted Treatment Shows Promise for Select Patients with Stomach Cancer | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 9. First-line nivolumab plus chemotherapy versus chemotherapy alone for advanced gastric, gastro-oesophageal junction, and oesophageal adenocarcinoma (CheckMate 649): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal Procedures for ST362: A Guide for Laboratory Professionals
Immediate Safety Notice: The identifier "ST362" does not correspond to a universally recognized chemical substance. It may be a product-specific code or an internal laboratory identifier. The absence of a standardized chemical name necessitates treating this substance as an unknown chemical until its identity is definitively confirmed. Attempting to dispose of an unknown chemical without proper identification can lead to dangerous reactions, environmental contamination, and non-compliance with safety regulations.
This guide provides a procedural, step-by-step plan for the safe handling and disposal of a substance labeled "this compound," focusing on the critical initial step of identification.
Step 1: Chemical Identification Protocol
The primary and most critical phase is the positive identification of the substance. Only after identification can the appropriate disposal route be determined.
-
Physical Inspection:
-
Examine the container for any additional labels, markings, or chemical structures.
-
Note the physical state (solid, liquid, gas), color, and any other distinguishing characteristics without opening the container if it is not necessary.
-
-
Documentation Review:
-
Consult laboratory notebooks, inventory records, and purchase orders associated with the date or project where "this compound" was used.
-
Check for a Safety Data Sheet (SDS) that may have been provided with the original shipment. The SDS is the most comprehensive source of information on handling and disposal.[1][2][3][4][5]
-
-
Consult with Personnel:
-
Inquire with colleagues, the principal investigator, or the laboratory manager who may have procured or used the substance.
-
-
Contact the Manufacturer/Supplier:
-
If the source of "this compound" is known, contact them to request the Safety Data Sheet.
-
Step 2: Accessing the Safety Data Sheet (SDS)
Once the chemical identity is established, the SDS becomes the authoritative guide for its safe disposal.[1][2][3][4][5] The SDS is a standardized document structured into 16 sections, providing comprehensive information on the chemical's properties and hazards.[1][2][4] For disposal, pay close attention to:
-
Section 2: Hazard(s) Identification: This will inform you of the specific dangers (e.g., flammable, corrosive, toxic).
-
Section 7: Handling and Storage: Provides guidance on safe storage practices.
-
Section 8: Exposure Controls/Personal Protection: Details the necessary Personal Protective Equipment (PPE).
-
Section 13: Disposal Considerations: This section will provide specific instructions for disposal.[2]
Step 3: General Disposal Procedures for Hazardous Laboratory Waste
In the absence of a specific SDS for "this compound," or if it is confirmed to be a hazardous substance, follow your institution's hazardous waste disposal guidelines.[6][7][8] These generally involve segregating waste into different categories.
| Waste Category | Description | General Disposal Considerations |
| Flammable Liquids | Liquids with a flash point below 140°F (60°C). Examples include ethanol and acetone.[9] | Collect in a designated, properly labeled, and sealed container. Store away from ignition sources. |
| Corrosive Liquids | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. Examples include strong acids and bases.[9] | Collect in a compatible container (e.g., do not store acids in metal containers). Segregate acids from bases.[6] |
| Reactive Chemicals | Substances that are unstable, react violently with water, or can generate toxic gases. Examples include sodium metal and cyanides.[9] | Isolate from incompatible materials. Handle with extreme caution. |
| Toxic Chemicals | Substances that are harmful if inhaled, ingested, or absorbed through the skin. This includes acutely toxic and carcinogenic materials. | Collect in a clearly labeled, sealed container. |
| Non-Hazardous Waste | Chemicals that do not meet the criteria for hazardous waste. | Some aqueous, non-hazardous wastes may be suitable for drain disposal, but always check with your institution's Environmental Health and Safety (EHS) office first.[6] |
Step 4: Preparing for Waste Pickup
-
Containerization: Use a chemically compatible container that is in good condition and has a secure lid.[6][8]
-
Labeling: Affix a hazardous waste tag to the container. The label must include the full chemical name(s) and the associated hazards (e.g., flammable, corrosive).[8][10] Do not use abbreviations.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][9] Ensure secondary containment is used to prevent spills.[8][11]
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10][12]
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the procedural logic for the safe handling and disposal of "this compound."
Caption: Decision workflow for the safe disposal of an unknown chemical like "this compound".
By adhering to this structured approach, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of "this compound," upholding the highest standards of laboratory safety and chemical handling.
References
- 1. chemicalsafety.com [chemicalsafety.com]
- 2. Safety data sheet - Wikipedia [en.wikipedia.org]
- 3. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. youtube.com [youtube.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Index - Environmental Health & Safety - Enterprise Risk Management - Carnegie Mellon University [cmu.edu]
Essential Safety and Handling Protocols for Novel Potent Compound ST362
Disclaimer: As "ST362" does not correspond to a publicly documented chemical, this guide provides a comprehensive operational framework for handling a potent, novel research compound. This information is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the official SDS for this compound to ensure full compliance and safety.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a multi-layered approach to personal protection is critical to minimize exposure.[1] This includes the use of engineering controls, administrative controls, and appropriate personal protective equipment.[1]
Engineering Controls:
-
Primary Containment: All manipulations of powdered or volatile forms of this compound should occur within a certified chemical fume hood, laminar flow hood, or an isolator (glove box).[2] These systems are designed to minimize the emission of substances into the work environment.[1]
-
Ventilation: The laboratory should be equipped with single-pass airflow to prevent cross-contamination.[2] Air pressure differentials should be established to keep handling areas negative to adjacent spaces.[2]
Personal Protective Equipment (PPE) Selection:
The following table summarizes the minimum recommended PPE for handling this compound. The selection of appropriate PPE is crucial and should be based on a thorough risk assessment of the specific procedures being performed.[3]
| Protection Type | Equipment | Specification and Use Case |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory.[4] A face shield provides additional protection when handling larger quantities or when there is a splash risk. |
| Hand Protection | Double Nitrile Gloves | Check for chemical compatibility with this compound and any solvents used. Change gloves frequently and immediately if contaminated. |
| Body Protection | Chemical-Resistant Lab Coat | Should be worn over personal clothing. In cases of higher risk, a disposable gown or suit may be necessary. |
| Respiratory Protection | N95 Respirator or Powered Air-Purifying Respirator (PAPR) | A PAPR may be required for operations with a high potential for aerosol generation, especially with highly potent compounds.[5] |
Operational Plans: Step-by-Step Handling Procedures
A systematic approach is essential when working with potent new chemicals. The following protocol outlines the key steps for safe handling of this compound.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plans: Waste Management and Decontamination
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[6][7]
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, sealed hazardous waste container | Includes contaminated gloves, weigh boats, and pipette tips. Do not dispose of in regular trash.[8] |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container | Keep acidic, basic, and organic solvent waste streams separate to prevent dangerous reactions.[6][9] Leave approximately 10% headspace in liquid waste containers to allow for expansion.[10] |
| Sharps | Puncture-proof sharps container | Includes needles and contaminated broken glass.[11] |
Decontamination Protocol:
-
Surface Decontamination: After handling this compound, all work surfaces and equipment should be decontaminated. The choice of decontaminating solution will depend on the chemical properties of this compound and should be specified in the SDS.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
Emergency Procedures: Spill and Exposure Management
All laboratory personnel should be familiar with emergency procedures before handling any new chemical.[12]
Chemical Spill Response:
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
Caption: Logical workflow for responding to a chemical spill.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]
-
Eye Contact: Use an eyewash station to flush the eyes for a minimum of 15 minutes.[11]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the SDS for this compound to the medical personnel.
References
- 1. agnopharma.com [agnopharma.com]
- 2. escopharma.com [escopharma.com]
- 3. Chemical Safety in the Workplace: Best Practices for Risk Reduction | 3E [3eco.com]
- 4. youtube.com [youtube.com]
- 5. aiha.org [aiha.org]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. danielshealth.com [danielshealth.com]
- 8. m.youtube.com [m.youtube.com]
- 9. gaiaca.com [gaiaca.com]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
